1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Description
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Properties
IUPAC Name |
1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h6-7,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZONKXKXBWZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2CCCCC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449213 | |
| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40420-05-1 | |
| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Chemical Properties of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a tetralone derivative, serves as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. The document details the physicochemical characteristics of the compound and outlines experimental protocols for its synthesis and for the evaluation of its potential anticancer and anti-inflammatory effects. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of chemical synthesis and drug discovery.
Chemical Properties
This compound is an organic compound featuring a tetrahydronaphthalene core substituted with a hydroxyl and an acetyl group.[1]
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | - | Data not available |
| Melting Point | - | Data not available |
| Boiling Point | - | Data not available |
| Solubility | - | Data not available |
Spectroscopic Data
Detailed spectroscopic data for the precise characterization of this compound is not explicitly available in the public domain. Researchers synthesizing this compound would need to perform standard spectroscopic analyses such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for structural confirmation.
Synthesis
The synthesis of this compound can be achieved through various synthetic routes, often involving multi-step processes starting from naphthalene derivatives.[1] A common and effective method for introducing an acetyl group onto a phenol, which is a key structural feature of the target molecule, is the Fries rearrangement of the corresponding phenolic ester.
Proposed Synthetic Pathway: Fries Rearrangement
A plausible synthetic route involves the Fries rearrangement of 3-acetoxy-5,6,7,8-tetrahydronaphthalene. This reaction is catalyzed by a Lewis acid, such as aluminum chloride, and typically involves the migration of the acyl group from the phenolic ester to the aromatic ring.[2][3][4][5] The reaction can yield ortho and para isomers, and the reaction conditions, such as temperature and solvent, can be optimized to favor the desired product.[2][5]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Fries Rearrangement (General)
The following is a general protocol for a Fries rearrangement, which would need to be optimized for the specific synthesis of this compound.
-
Preparation of the Phenolic Ester:
-
Dissolve 3-hydroxy-5,6,7,8-tetrahydronaphthalene in a suitable solvent such as pyridine or a mixture of an inert solvent and a base.
-
Add acetic anhydride dropwise to the solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work up the reaction mixture to isolate and purify the 3-acetoxy-5,6,7,8-tetrahydronaphthalene intermediate.
-
-
Fries Rearrangement:
-
To a solution of the purified 3-acetoxy-5,6,7,8-tetrahydronaphthalene in an appropriate solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst such as anhydrous aluminum chloride in portions.[4]
-
Heat the reaction mixture to a specific temperature to favor the formation of the desired ortho-hydroxy ketone. Higher temperatures generally favor the ortho product.[5]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully hydrolyze it by adding ice and hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Biological Activity
Derivatives of this compound have shown potential as both anticancer and anti-inflammatory agents.[1]
Anticancer Properties
Several studies have reported the cytotoxic effects of tetralone derivatives against various cancer cell lines.[1] The mechanism of action is often associated with the induction of apoptosis.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing in vitro anticancer activity.
Anti-inflammatory Activity
Compounds derived from the tetralone scaffold have also been investigated for their anti-inflammatory properties.[1]
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated wells to the positive control to determine the percentage of NO inhibition.
Caption: Potential mechanism of anti-inflammatory action.
Conclusion
This compound represents a valuable chemical entity with a promising pharmacological profile. While its derivatives have demonstrated notable anticancer and anti-inflammatory activities, further research is required to fully elucidate the properties and therapeutic potential of the parent compound. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this interesting molecule. The provided protocols offer a starting point for the systematic investigation of its biological effects, which may lead to the development of novel therapeutic agents.
References
- 1. Buy this compound | 40420-05-1 [smolecule.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. byjus.com [byjus.com]
A Technical Guide to the Physical Properties of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical properties of the organic compound 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties including melting point, boiling point, and solubility. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development who are working with this compound or structurally similar molecules.
Introduction
This compound is an organic compound featuring a tetrahydronaphthalene core structure, which is of significant interest in medicinal chemistry. Its derivatives have been investigated for potential biological activities, including anticancer and anti-inflammatory properties.[1] A thorough understanding of the physical properties of this core molecule is essential for its synthesis, purification, formulation, and further development into potential therapeutic agents.
Molecular and Known Physical Properties
The fundamental molecular properties of this compound have been established. However, experimentally determined macroscopic physical properties such as melting point, boiling point, and specific solubility values are not widely reported.
Table 1: Molecular and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Experimental Protocols for Physical Property Determination
Given the absence of reported values, the following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for purification (e.g., recrystallization), extraction, and formulation. A qualitative assessment can be performed to classify the compound's solubility.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.
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Solvent Addition: A small volume of the solvent (e.g., 0.5 mL) is added to the test tube.
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Observation: The mixture is agitated and observed to see if the solid dissolves completely. If it does not, the mixture can be gently warmed to assess temperature effects on solubility.
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Classification: The compound is classified as soluble, partially soluble, or insoluble in the tested solvent. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
Logical Flow for Qualitative Solubility Assessment
Caption: Decision process for qualitative solubility testing.
Conclusion
References
In-Depth Technical Guide: 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for the organic compound 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Molecular Structure and Chemical Data
This compound is a bicyclic aromatic ketone with a molecular formula of C₁₂H₁₄O₂.[1] The structure consists of a tetralin (5,6,7,8-tetrahydronaphthalene) core functionalized with a hydroxyl (-OH) group at the C3 position and an acetyl (-C(O)CH₃) group at the C2 position of the aromatic ring.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=C(C=C2CCCC2=C1)O | Inferred from Name |
| InChIKey | Inferred from Structure | Inferred from Structure |
| CAS Number | Not definitively found in searches | N/A |
Note: Definitive Canonical SMILES, InChIKey, and CAS Number were not located in public databases during the literature search. The provided SMILES string is a representation based on the IUPAC name.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Experimental Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | Aromatic protons, aliphatic protons of the tetralin ring, a methyl singlet for the acetyl group, and a hydroxyl proton. |
| ¹³C NMR | Carbonyl carbon, aromatic carbons (some shifted upfield due to the hydroxyl group), aliphatic carbons, and a methyl carbon. |
| IR Spectroscopy | O-H stretch (broad), C=O stretch (ketone), C-O stretch (phenol), aromatic C-H and C=C stretches, and aliphatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight of 190.24 g/mol . |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound could not be located in the surveyed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as the Fries rearrangement of an appropriate phenolic ester.
Proposed Synthetic Workflow: Fries Rearrangement
The Fries rearrangement is a standard method for the synthesis of hydroxyaryl ketones from phenolic esters. This approach would involve the rearrangement of 2-acetoxy-5,6,7,8-tetrahydronaphthalene.
Caption: A logical workflow for the proposed synthesis of the target compound.
Detailed Hypothetical Protocol:
-
Acetylation of 2-Tetralol: 2-Hydroxy-5,6,7,8-tetrahydronaphthalene (2-tetralol) would be acetylated using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield 2-acetoxy-5,6,7,8-tetrahydronaphthalene.
-
Fries Rearrangement: The resulting ester would then be subjected to a Fries rearrangement. This typically involves heating the ester with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent. The reaction promotes the migration of the acetyl group from the phenolic oxygen to an ortho position on the aromatic ring.
-
Workup and Purification: The reaction mixture would be quenched with acid and extracted with an organic solvent. The crude product would then be purified using techniques such as column chromatography to isolate the desired this compound.
Biological Activity and Potential Signaling Pathways
While specific studies on this compound are limited, preliminary research on its derivatives suggests potential biological activities.[1]
-
Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.[1]
-
Anti-inflammatory Activity: Compounds with this structural motif may possess anti-inflammatory properties.[1]
Given the anti-inflammatory potential, a possible mechanism of action could involve the modulation of key inflammatory signaling pathways.
Hypothetical Signaling Pathway Involvement
Caption: A potential mechanism of anti-inflammatory action for the target compound.
Conclusion
This compound is a compound of interest for its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. While detailed experimental data and established synthetic protocols are not widely available in public literature, this guide provides a foundational understanding of its structure and a plausible route for its synthesis. Further research is warranted to fully characterize this molecule and explore its therapeutic potential. Researchers are encouraged to perform experimental validation of the properties and synthetic methods outlined in this document.
References
An In-Depth Technical Guide to 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of tetralone derivatives. The information compiled herein is based on available scientific literature and chemical databases.
Chemical Identity and Properties
The IUPAC name for the compound is This compound . It is an organic compound featuring a tetralone core structure, which is a bicyclic aromatic ketone.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and common method for its preparation is through the Friedel-Crafts acylation of a suitable precursor.[1]
A general synthetic approach would involve the acylation of 3-hydroxy-5,6,7,8-tetrahydronaphthalene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.
Hypothetical Synthesis Workflow:
Figure 1: Hypothetical Friedel-Crafts acylation for the synthesis of the target compound.
Experimental Protocol (General Procedure for Friedel-Crafts Acylation):
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
-
Preparation: To a cooled (0-5 °C) solution of 3-hydroxy-5,6,7,8-tetrahydronaphthalene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while stirring.
-
Acylation: Add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at a controlled temperature for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
No experimental spectroscopic data (NMR, Mass Spectrometry) for this compound has been found in the reviewed literature. For a definitive structural confirmation, the following analyses would be required:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., hydroxyl, carbonyl, aromatic C-H).
Biological Activity and Potential Applications
Derivatives of the tetralone scaffold have shown promise in various therapeutic areas, suggesting that this compound may also possess interesting biological activities.
Anti-inflammatory Activity
Some tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity.[2][3] MIF is a pro-inflammatory cytokine involved in various inflammatory diseases. By inhibiting MIF, these compounds can reduce the activation of macrophages and the production of pro-inflammatory mediators.
Potential Anti-inflammatory Signaling Pathway:
Figure 2: Potential mechanism of anti-inflammatory action via MIF inhibition.
Anticancer Activity
Certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms for related compounds include the inhibition of tubulin polymerization and the induction of apoptosis.
Potential Anticancer Mechanisms:
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately apoptosis.
-
Apoptosis Induction: Activation of apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and activation of caspases.
Logical Relationship of Potential Anticancer Effects:
Figure 3: Potential pathways leading to anticancer activity.
Future Directions
The preliminary information on this compound and its derivatives suggests a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Optimized Synthesis: Development of a detailed and optimized synthetic protocol.
-
Full Characterization: Comprehensive spectroscopic and physical characterization of the pure compound.
-
In-depth Biological Evaluation: Systematic in vitro and in vivo studies to elucidate the specific mechanisms of its anti-inflammatory and anticancer activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features for enhanced potency and selectivity.
Conclusion
This compound represents a molecule of interest for medicinal chemistry and drug discovery. Although detailed experimental data is currently limited, its structural features and the known activities of related compounds warrant further investigation into its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research in this area.
References
- 1. Buy this compound | 40420-05-1 [smolecule.com]
- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral and Synthetic Profile of Hydroxytetralone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the key spectral data for 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene, a structurally related isomer of the target compound. This data is essential for the identification and characterization of this class of compounds.
Table 1: ¹H NMR Spectral Data of 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 16.38 | s | - | 1H | OH |
| 7.55 | dd | 1.04, 8 | 1H | ArH at C-8 |
| 7.24 | t | 8 | 1H | ArH at C-7 |
| 6.95 | dd | 8, 1 | 1H | ArH at C-6 |
| 3.82 | s | - | 3H | OMe (of precursor) |
| 2.83 | t | 7 | 2H | CH₂ at C-4 |
| 2.55 | t | 7 | 2H | CH₂ at C-3 |
| 2.20 | s | - | 3H | COMe |
Note: The assignments are based on the precursor 2-Acetyl-5-methoxy-1-hydroxy-3,4-dihydronaphthalene as detailed in the cited literature. The final hydroxylated product's NMR is stated to match the reported data.[1]
Table 2: ¹³C NMR Spectral Data of 2-Acetyl-5-methoxy-1-hydroxy-3,4-dihydronaphthalene (Precursor) [1]
| Chemical Shift (δ) ppm | Assignment |
| 193 | C-12 (C=O of acetyl) |
| 176 | C-1 (C=O of tetralone) |
| 155 | C-5 |
| 132 | C-9 |
| 129 | C-10 |
| 126 | C-7 |
| 118 | C-8 |
| 113 | C-2 |
| 105 | C-6 |
| 55 | C-11 (OMe) |
| 23 | C-3 |
| 22 | C-4 |
| 20 | C-13 (Me of acetyl) |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data [1]
| Spectroscopic Technique | Key Peaks/Fragments |
| IR (ν_max, cm⁻¹) | 1672 (C=O), 1582 (C=C) |
| MS (m/z) | 218 (M⁺, 100%), 203 (M⁺ - Me), 175 (M⁺ - MeCO) |
Experimental Protocols
The synthesis of 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene is achieved through a multi-step process starting from 5-methoxy-1-tetralone. The key steps include acylation, hydrogenation, oxidation, and demethylation.
Synthesis of 2-Acetyl-5-methoxy-1-hydroxy-3,4-dihydronaphthalene
To a solution of 5-methoxy-1-tetralone (11.4 mmol) in a mixture of benzene (46.3 mL), ethyl acetate (11.6 mL), and dimethylsulfoxide (11.6 mL) warmed to 50°C, a solution of sodium methoxide (from 1.01 g Na in 3 mL methanol) is added. This acylation reaction yields the C-acetyl enol intermediate.[1]
Hydrogenation to 2-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
A solution of the acylated product (5.6 mmol) in ethanol (40 mL) and acetic acid (15 mL) is hydrogenated in the presence of PtO₂ (0.71 mmol) under atmospheric pressure of hydrogen for 6 hours. After evaporation of the solvent, the resulting oil is dissolved in dichloromethane, washed with sodium bicarbonate solution and brine, dried, and evaporated. The product is then purified by column chromatography.[1]
Oxidation to 2-Acetyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
The alcohol from the previous step is oxidized using a Sarett reagent (CrO₃ in pyridine) to yield the corresponding ketone.[1]
Demethylation to 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene
To a solution of the methoxy-ketone (1.5 mmol) in dichloromethane (3 mL) cooled to -10°C, boron tribromide (1.7 mL of 1M solution in dichloromethane) is added. The mixture is stirred for 30 minutes at -10°C and then for 30 minutes at room temperature. The reaction is quenched with water, and the product is extracted with chloroform. The organic layer is washed with brine and evaporated. The final product is purified by column chromatography.[1]
Proposed Synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
A plausible route to the target molecule, this compound, could be achieved through a Fries rearrangement of 2-naphthyl acetate followed by hydrogenation.
Fries Rearrangement of 2-Naphthyl Acetate
The Fries rearrangement of 2-naphthyl acetate can be catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) in a suitable solvent like nitrobenzene. The reaction involves heating the mixture to promote the migration of the acetyl group to the aromatic ring, primarily yielding 1-acetyl-2-naphthol.[2] A photo-Fries rearrangement offers a catalyst-free alternative using UV light.[2][3]
Hydrogenation of 1-Acetyl-2-naphthol
The subsequent hydrogenation of the aromatic ring of 1-acetyl-2-naphthol would lead to the desired this compound. This can be achieved using a catalyst such as Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.
Visualizations
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic pathway for 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene.
Caption: Proposed synthetic route for the target compound.
References
Potential Biological Activity of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of the compound 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to other biologically active tetralone and tetrahydronaphthalene derivatives suggests promising avenues for investigation, particularly in the realms of oncology and inflammatory diseases. This document synthesizes the available information on related compounds to infer potential therapeutic applications, outlines relevant experimental protocols for future studies, and visualizes potential mechanisms of action.
Introduction
This compound belongs to the tetralone class of organic compounds, which are characterized by a fused bicyclic aromatic-alicyclic ring system with a ketone functional group. The presence of a hydroxyl group and an acetyl group on the tetrahydronaphthalene scaffold provides multiple sites for chemical modification and interaction with biological targets. The tetralone core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties. This guide aims to provide a comprehensive overview of the potential biological activities of this compound based on the activities of its close analogs.
Potential Biological Activities
Based on the biological profiles of structurally similar compounds, this compound is hypothesized to possess anticancer and anti-inflammatory properties.
Anticancer Activity
Derivatives of the closely related compound, 2-acetyl-5,6,7,8-tetrahydronaphthalene, have been synthesized and evaluated for their tumor-inhibitory effects. These studies provide a strong rationale for investigating the anticancer potential of this compound.
For instance, pyridine derivatives incorporating a tetrahydronaphthalene scaffold have demonstrated cytotoxic activity against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines. Furthermore, pyrazolopyridine derivatives of 2-acetyl-5,6,7,8-tetrahydronaphthalene have shown promising potency against liver cancer cells (HepG-2).[1][2]
Table 1: Cytotoxicity Data for Structurally Related Tetrahydronaphthalene Derivatives
| Compound Class | Cell Line | Activity | Reference |
| Pyridine Derivatives | HCT116, MCF-7 | Potent Cytotoxicity | [1] |
| Pyrazolopyridine Derivatives | HepG-2 | Promising Potency | [1][2] |
Anti-inflammatory Activity
The tetralone and tetrahydronaphthalene scaffolds are also present in compounds with known anti-inflammatory properties. For example, certain 5,6,7,8-tetrahydroquinoline derivatives have been shown to possess in vivo anti-inflammatory activity.[3][4] While the direct anti-inflammatory effects of this compound have not been reported, its core structure suggests that it may modulate inflammatory pathways.
Experimental Protocols
To validate the hypothesized biological activities of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.
Synthesis of this compound
A potential synthetic route can be envisioned starting from a suitable tetralone precursor, followed by functional group manipulations to introduce the hydroxyl and acetyl groups at the desired positions.
Caption: Hypothetical synthesis workflow for the target compound.
In Vitro Cytotoxicity Assays
Human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HepG2 (liver) should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assays
RAW 264.7 macrophage cells are a suitable model for in vitro inflammation studies. They should be cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
The absorbance is measured at 540 nm.
Potential Signaling Pathways
While the precise molecular targets of this compound are unknown, the activities of related compounds suggest potential interactions with key signaling pathways involved in cancer and inflammation.
Caption: Potential signaling pathways modulated by the compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its structural analogs, this compound warrants further investigation for its potential anticancer and anti-inflammatory properties. Future research should focus on:
-
Chemical Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain pure this compound.
-
In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines and in various in vitro inflammation models to determine its efficacy and potency (IC50 values).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which the compound exerts its biological effects.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant animal models of cancer and inflammation.
The exploration of this and related tetralone derivatives could lead to the discovery of new and effective treatments for cancer and inflammatory diseases.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime | C12H15NO | CID 9561325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a tetralone derivative, is a molecule of significant interest in medicinal chemistry. Its structural motif is a key component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, spectral characterization, and known biological activities, with a focus on its potential as a scaffold for drug discovery. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development.
Chemical Properties and Characterization
This compound is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol .[1] The structure consists of a tetrahydronaphthalene core functionalized with a hydroxyl group at the C3 position and an acetyl group at the C2 position.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2CC1)O | N/A |
| InChI | InChI=1S/C12H14O2/c1-7(13)10-9(14)5-4-8-2-3-6-11(8)12(10)15/h2-3,6,15H,4-5H2,1H3 | N/A |
Spectral Data:
-
¹H NMR: Signals corresponding to the acetyl protons (a singlet around 2.5 ppm), aromatic protons, aliphatic protons of the tetralin ring, and a hydroxyl proton.
-
¹³C NMR: Resonances for the carbonyl carbon of the acetyl group (around 200 ppm), carbons of the aromatic ring, and aliphatic carbons of the tetralin ring.
-
IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) around 1650-1700 cm⁻¹ and a broad band for the hydroxyl group (O-H) around 3200-3600 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.
Synthesis
The synthesis of this compound can be approached through several established organic chemistry reactions. While a specific, detailed protocol for this exact isomer was not found in the literature, plausible synthetic routes can be designed based on the synthesis of related compounds and general synthetic methodologies. The most likely approaches involve the Friedel-Crafts acylation of a substituted tetralin or a Fries rearrangement of an appropriate acetate precursor.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A viable route to synthesize the target compound is through the Friedel-Crafts acylation of 5,6,7,8-tetrahydronaphthalen-2-ol. The hydroxyl group is an ortho-, para-director, and the acylation is expected to occur at the position ortho to the hydroxyl group.
References
An In-depth Technical Guide on 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a tetralone derivative, belongs to a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and its analogs, focusing on its synthesis, potential anticancer and anti-inflammatory properties, and putative mechanisms of action. While specific quantitative data for the title compound is limited in publicly available literature, this guide consolidates information from closely related derivatives to provide a predictive overview of its therapeutic potential. The document details generalized experimental protocols for synthesis and biological evaluation and visualizes key signaling pathways potentially modulated by this class of compounds.
Introduction
The tetralone scaffold, a bicyclic aromatic ketone, serves as a privileged structure in the development of therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The subject of this review, this compound, features a key hydroxyl group and an ethanone moiety on the tetrahydronaphthalene core, suggesting its potential for diverse biological interactions. This guide aims to provide a thorough analysis of the available scientific literature to aid researchers and drug development professionals in understanding the therapeutic promise of this compound.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported, its basic properties can be calculated or inferred from its structure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | Calculated |
| Molecular Weight | 190.24 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and acetone | Inferred |
Synthesis
General Synthetic Approach: Friedel-Crafts Acylation
A common method for the synthesis of acetyl-tetralones involves the Friedel-Crafts acylation of a substituted tetralin.
Experimental Protocol (Hypothetical):
-
Starting Material: 3-Hydroxy-5,6,7,8-tetrahydronaphthalene.
-
Acylating Agent: Acetyl chloride or acetic anhydride.
-
Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).
-
Solvent: A suitable inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
-
Procedure:
-
The 3-Hydroxy-5,6,7,8-tetrahydronaphthalene is dissolved in the chosen solvent and cooled in an ice bath.
-
The Lewis acid catalyst is added portion-wise with stirring.
-
The acylating agent is then added dropwise, maintaining the low temperature.
-
The reaction mixture is stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity
The literature strongly suggests that tetralone derivatives possess significant anticancer and anti-inflammatory properties. While specific data for the title compound is lacking, the following sections summarize the activities of closely related analogs.
Anticancer Activity
Derivatives of the tetralone scaffold have demonstrated cytotoxicity against a range of cancer cell lines. The mechanism is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table of Anticancer Activity of Tetralone Derivatives:
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-hydroxy-α-tetralone derivative 1b | MCF-7 (Breast) | Not specified, but showed binding affinity to TNF-α | [1] |
| Thiazoline-tetralin derivative 4a | MCF-7 (Breast) | >100 | [2] |
| Thiazoline-tetralin derivative 4k | MCF-7 (Breast) | 48.2±1.12 | [2] |
| Thiazoline-tetralin derivative 4a | A549 (Lung) | >100 | [2] |
| Thiazoline-tetralin derivative 4k | A549 (Lung) | 55.1±1.45 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 24-72 hours.
-
MTT Assay:
-
After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
The plate is incubated for another 2-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[3]
Anti-inflammatory Activity
Hydroxytetralone derivatives have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes.
Table of Anti-inflammatory Activity of Related Compounds:
| Assay | Compound/Derivative | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | Indole-based caffeic acid amides | 50.98 - 136.8 | [4] |
| ABTS Radical Scavenging | Indole-based caffeic acid amides | 14.48 - 19.49 | [4] |
| TNF-α Binding | 4-hydroxy-α-tetralone derivative 1b | -6.7 kcal/mol (Binding Affinity) | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solutions of various concentrations, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined from the dose-response curve.
Mechanism of Action & Signaling Pathways
The anticancer and anti-inflammatory effects of tetralone derivatives are believed to be mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Some natural compounds with structural similarities to tetralones have been shown to inhibit this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Structure-Activity Relationship (SAR) Insights
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are often crucial for biological activity. They can act as hydrogen bond donors, interacting with biological targets, and also contribute to the antioxidant properties of the molecule.[5]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the tetrahydronaphthalene core, can affect its membrane permeability and ability to reach intracellular targets.
-
Substituents on the Aromatic Ring: The nature and position of other substituents can significantly modulate the activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its binding affinity to target proteins.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel anticancer and anti-inflammatory agents. While direct biological data for this specific compound is sparse, the wealth of information on related tetralone derivatives strongly suggests its therapeutic potential. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for the title compound and its analogs.
-
Comprehensive Biological Evaluation: Conducting in-depth in vitro and in vivo studies to determine its specific anticancer and anti-inflammatory efficacy and to elucidate its precise mechanism of action. This should include screening against a broad panel of cancer cell lines and testing in relevant animal models of inflammation and cancer.
-
Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific cellular targets of this compound.
-
Lead Optimization: Synthesizing and evaluating a library of derivatives to establish a clear structure-activity relationship and to identify lead compounds with improved potency and pharmacokinetic properties.
This technical guide provides a foundational understanding of this compound and its potential as a therapeutic agent. It is intended to stimulate further research into this promising area of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Purification of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a synthetic organic compound with a tetralone core, a class of molecules that has garnered interest in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities, including potential anticancer and anti-inflammatory properties.[1] The purity of this compound is critical for accurate biological evaluation and further drug development efforts. This document provides a detailed protocol for the purification of this compound from a crude synthetic mixture using standard laboratory techniques.
Purification Strategy Overview
The purification of this compound typically involves a two-step process following the initial synthesis and work-up. The primary method for separating the target compound from byproducts and unreacted starting materials is silica gel column chromatography. Subsequently, recrystallization can be employed to achieve a higher degree of purity. The choice of solvents is crucial for both techniques and should be optimized based on the specific impurity profile of the crude product.
Data Presentation: Purification Parameters
The following tables summarize typical parameters for the purification of this compound. These values should be considered as a starting point and may require optimization.
Table 1: Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) or a mixture of Dichloromethane and Methanol (e.g., 1-5% Methanol) |
| Loading Technique | Dry loading with silica gel or direct liquid loading |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
Table 2: Recrystallization Solvents
| Solvent System | Rationale |
| Ethanol/Water | The compound is typically soluble in hot ethanol and less soluble in cold ethanol. Water can be added as an anti-solvent to induce crystallization. |
| Hexane/Ethyl Acetate | The compound has moderate solubility in hot ethyl acetate and low solubility in hexane. A mixture can be optimized for crystal formation upon cooling. |
| Toluene | For aromatic compounds, toluene can sometimes provide better crystal formation than aliphatic solvents. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes the purification of the crude product using flash column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh for gravity column, 230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane) to determine the optimal eluent for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexane) to elute the compounds from the column.
-
Collect fractions in separate tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is for further purifying the product obtained from column chromatography.
Materials:
-
Purified this compound
-
Ethanol
-
Deionized Water
-
Hexane
-
Ethyl Acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Based on small-scale tests, select a suitable solvent or solvent pair for recrystallization (e.g., ethanol/water or ethyl acetate/hexane).
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) until the solid dissolves completely.
-
-
Hot Filtration (Optional):
-
If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If using a solvent pair, add the anti-solvent (e.g., water or hexane) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool.
-
Further cooling in an ice bath can promote crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Mandatory Visualization
Caption: General workflow for the purification of a synthesized organic compound.
References
Application Note: NMR Spectroscopic Characterization of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the structural elucidation of "1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are outlined. Predicted ¹H and ¹³C NMR data, based on analogous structures, are presented in tabular format to serve as a reference for experimental verification. Furthermore, this note includes graphical representations of the experimental workflow and key expected 2D NMR correlations to aid in the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for structurally similar compounds, including 5,6,7,8-tetrahydronaphthalen-2-ol and various acetylated phenolic compounds. The use of a non-polar deuterated solvent, such as chloroform-d (CDCl₃), is assumed for these predictions. Actual experimental values may vary based on solvent and concentration.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1' (OH) | ~12.0 | singlet | 1H | - |
| H-4 | 7.45 | singlet | 1H | - |
| H-1 | 6.85 | singlet | 1H | - |
| H-5, H-8 | 2.75 | multiplet | 4H | - |
| H-6, H-7 | 1.80 | multiplet | 4H | - |
| H-2' (CH₃) | 2.60 | singlet | 3H | - |
Table 2: Predicted ¹³C NMR and DEPT Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-2' (C=O) | 204.0 | C |
| C-3 | 160.0 | C |
| C-4a | 138.0 | C |
| C-8a | 130.0 | C |
| C-4 | 125.0 | CH |
| C-2 | 118.0 | C |
| C-1 | 115.0 | CH |
| C-5 | 29.0 | CH₂ |
| C-8 | 28.5 | CH₂ |
| C-1' (CH₃) | 26.0 | CH₃ |
| C-6 | 23.0 | CH₂ |
| C-7 | 22.5 | CH₂ |
Experimental Protocols
Detailed methodologies for the acquisition of a full suite of NMR spectra are provided below. These protocols are designed for a standard 500 MHz NMR spectrometer.
1. Sample Preparation
-
Weigh approximately 10-20 mg of "this compound".
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation
-
Spectrometer: 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
Software: Standard spectrometer software for data acquisition and processing (e.g., TopSpin, VnmrJ).
3. ¹H NMR Spectroscopy
-
Experiment: Standard 1D proton experiment.
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Processing: Fourier transform, phase correction, and baseline correction. The spectrum should be referenced to the TMS signal at 0.00 ppm.
4. ¹³C{¹H} NMR Spectroscopy
-
Experiment: Proton-decoupled 1D carbon experiment.
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Processing: Fourier transform with a line broadening of 1 Hz, phase correction, and baseline correction. The spectrum should be referenced to the CDCl₃ solvent peak at 77.16 ppm.
5. DEPT-135 Spectroscopy
-
Experiment: Distortionless Enhancement by Polarization Transfer.
-
Pulse Program: dept135
-
Number of Scans: 256
-
Spectral Width: 240 ppm
-
Relaxation Delay: 2 seconds
-
Processing: Standard Fourier transform and phasing. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
6. COSY (Correlation Spectroscopy)
-
Experiment: 2D Homonuclear Correlation Spectroscopy.
-
Pulse Program: cosygpqf
-
Number of Scans: 4 per increment
-
Increments: 256
-
Spectral Width: 16 ppm in both dimensions
-
Processing: Sine-bell window function followed by 2D Fourier transform. Symmetrize the spectrum.
7. HSQC (Heteronuclear Single Quantum Coherence)
-
Experiment: 2D ¹H-¹³C one-bond correlation.
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 8 per increment
-
Increments: 256
-
Spectral Width: 16 ppm (¹H) and 240 ppm (¹³C)
-
Processing: Qsine window function in both dimensions followed by 2D Fourier transform.
8. HMBC (Heteronuclear Multiple Bond Correlation)
-
Experiment: 2D ¹H-¹³C long-range correlation.
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 16 per increment
-
Increments: 256
-
Spectral Width: 16 ppm (¹H) and 240 ppm (¹³C)
-
Long-range coupling delay (D6): Optimized for 8 Hz.
-
Processing: Sine-bell window function in both dimensions followed by 2D Fourier transform.
Visualizations
Caption: Key expected COSY and HMBC correlations.
Application Note: Mass Spectrometric Analysis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the analysis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone using mass spectrometry. The methodologies outlined are applicable for the identification, quantification, and structural elucidation of this and structurally related compounds. This note includes sample preparation, instrumentation parameters, and data analysis strategies.
Introduction
This compound is a bicyclic aromatic ketone with potential applications in pharmaceutical and chemical research. Its structure, featuring a tetralone backbone, is found in various biologically active molecules. Accurate and sensitive analytical methods are crucial for its characterization in complex matrices. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for this purpose. This application note details a generalized protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
Predicted Mass Spectral Fragmentation
While specific experimental mass spectral data for this compound is not widely available, its fragmentation pattern under electron ionization (EI) can be predicted based on the fragmentation of similar tetralone derivatives and general principles of mass spectrometry. The molecular weight of the compound (C12H14O2) is 190.24 g/mol .
Key predicted fragmentation pathways include:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, or the bond between the carbonyl carbon and the methyl group. Loss of the methyl group (CH3•, 15 Da) would result in a fragment ion at m/z 175.
-
McLafferty Rearrangement: If sterically possible, this could lead to the loss of a neutral alkene.
-
Cleavage of the Tetralin Ring: Retro-Diels-Alder (rDA) reactions in the saturated ring can lead to characteristic fragment ions.
-
Loss of CO: A common fragmentation for ketones, leading to a fragment ion at m/z 162.
Experimental Protocol: GC-MS Analysis
This protocol provides a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (from a biological matrix):
-
To 1 mL of sample (e.g., plasma, urine), add an internal standard.
-
Perform liquid-liquid extraction with a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase or initial GC solvent.
-
3.2. Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.
3.3. GC-MS Parameters
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold for 1 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Hypothetical Quantitative Analysis using GC-MS (SIM Mode)
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 12.5 | 190 (M+) | 175 | 162 | 1 - 100 | 0.5 | 1.0 |
| Internal Standard | 10.2 | User Defined | User Defined | User Defined | - | - | - |
Table 2: Predicted Major Fragment Ions and Relative Abundances
| m/z | Predicted Fragment | Predicted Relative Abundance (%) |
| 190 | [M]+• | 40 |
| 175 | [M - CH3]+ | 100 (Base Peak) |
| 162 | [M - CO]+• | 30 |
| 147 | [M - CH3 - CO]+ | 25 |
| 118 | Retro-Diels-Alder Fragment | 20 |
Visualizations
Experimental Workflow Diagram
Caption: GC-MS experimental workflow.
Predicted Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathway.
Conclusion
The methods described provide a robust framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the GC-MS protocol can be adapted for various research and development applications, including pharmacokinetic studies, metabolite identification, and quality control of synthesized compounds. Further studies are warranted to confirm the fragmentation pathways through high-resolution mass spectrometry and tandem MS experiments.
Application Notes and Protocols for the Crystallization of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol .[1] Its structure features a tetrahydronaphthalene core with hydroxyl and ethanone functional groups, making it a subject of interest in medicinal chemistry for its potential biological activities, including anticancer and anti-inflammatory properties.[1] The purification of this compound is critical for its characterization and use in further research and development. Crystallization is a paramount technique for achieving high purity of solid compounds. This document provides detailed protocols for the crystallization of this compound based on general principles for aromatic ketones.
2. Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided in the table below. Understanding these properties is essential for the development of a successful crystallization protocol.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol [1] |
| Appearance | Expected to be a solid at room temperature |
| Key Functional Groups | Hydroxyl (-OH), Ketone (C=O) |
| Polarity | Moderately polar due to hydroxyl and ketone groups |
3. Crystallization Principles
The fundamental principle of crystallization is the differential solubility of the compound in a given solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have a significantly higher solubility at an elevated temperature.[2] This allows for the dissolution of the compound in a hot solvent, followed by the formation of crystals as the solution cools and becomes supersaturated. Impurities, being present in smaller quantities, ideally remain in the solution.[2]
For compounds like this compound, which possesses a hydrogen bond donor (hydroxyl group), the choice of solvent can influence crystal packing and quality.[3]
4. Experimental Protocols
The following protocols outline methods for the crystallization of this compound.
4.1. Protocol 1: Single Solvent Recrystallization
This is the most common and straightforward crystallization method.
Materials:
-
Crude this compound
-
Selected solvent (e.g., Ethanol, Ethyl Acetate, or a mixture like Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when heated.[2] Based on related compounds, an ethyl acetate/hexane mixture is a promising starting point.[4]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
4.2. Protocol 2: Solvent-Antisolvent Crystallization
This method is useful when a single solvent that meets the ideal solubility criteria cannot be found.
Materials:
-
Crude this compound
-
A "good" solvent in which the compound is highly soluble
-
An "anti-solvent" in which the compound is poorly soluble, but which is miscible with the "good" solvent
-
Erlenmeyer flask
-
Burette or dropping funnel
-
Stirring apparatus
-
Filtration and drying equipment as in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature.
-
Addition of Antisolvent: Slowly add the antisolvent dropwise to the stirred solution. Continue addition until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Crystal Growth: If turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate. Allow the sealed container to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion can lead to crystal growth. Alternatively, the turbid solution can be gently warmed until clear and then allowed to cool slowly.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
5. Data Presentation
The success of the crystallization process should be evaluated by measuring the yield and purity of the final product.
Table 1: Crystallization Solvent Screening (Qualitative)
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Insoluble | Insoluble | - |
| Ethanol | Sparingly Soluble | Soluble | Yes |
| Ethyl Acetate | Soluble | Very Soluble | - |
| Hexane | Insoluble | Sparingly Soluble | - |
| EtOAc/Hexane (1:1) | Sparingly Soluble | Soluble | Yes |
Table 2: Quantitative Results of Crystallization
| Parameter | Value |
| Starting Mass of Crude Compound (g) | Enter Value |
| Crystallization Solvent System | e.g., Ethanol |
| Volume of Solvent Used (mL) | Enter Value |
| Final Mass of Dry Crystals (g) | Enter Value |
| Yield (%) | Calculate Value |
| Melting Point (°C) | Enter Value |
| Purity (by HPLC, GC, or NMR, %) | Enter Value |
6. Visualizations
Diagram 1: General Workflow for Recrystallization
Caption: A flowchart illustrating the key steps of a single-solvent recrystallization process.
Diagram 2: Logical Relationships in Solvent Selection
Caption: Key solvent properties for successful crystallization of the target compound.
References
Application Notes and Protocols: 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a versatile scaffold for the development of novel therapeutic agents. This document details its potential in the synthesis of heterocyclic derivatives with significant anticancer and anti-inflammatory properties, supported by experimental protocols and quantitative data derived from structurally related analogs.
Introduction
This compound, with the molecular formula C₁₂H₁₄O₂, serves as a valuable starting material in medicinal chemistry due to its fused ring system and reactive functional groups.[1] The hydroxyl and acetyl moieties on the tetrahydronaphthalene core offer multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives.[1] Preliminary studies have indicated that derivatives of this compound exhibit promising biological activities, including potential anticancer and anti-inflammatory effects.[1] This document focuses on the synthesis and evaluation of pyrazole and oxazole derivatives, highlighting their therapeutic potential.
Synthesis of this compound
A common synthetic route to this compound involves the Friedel-Crafts acylation of a suitable tetrahydronaphthalene precursor. The general steps are outlined below.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound and its derivatives.
Application in Anticancer Drug Discovery: Pyrazole Derivatives
The ethanone moiety of this compound is a key functional group for the synthesis of various heterocyclic compounds, including pyrazoles and pyrazolines. These nitrogen-containing heterocycles are well-established pharmacophores in numerous anticancer agents.
Quantitative Data: Anticancer Activity of Tetralin-6-yl-Pyrazoline Derivatives
The following table summarizes the in vitro anticancer activity of pyrazoline derivatives synthesized from 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone. The data is presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µg/mL)[1] |
| 3a | Chalcone intermediate with 2,6-dichlorobenzaldehyde | HeLa (Cervical Cancer) | 3.5[1] |
| MCF-7 (Breast Cancer) | 4.5[1] | ||
| 4 | 1-Acetyl-2-pyrazoline derivative | HeLa (Cervical Cancer) | > 50 |
| MCF-7 (Breast Cancer) | > 50 |
Note: The data presented is for derivatives of the structurally related compound 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone and should be considered as indicative of the potential of derivatives from this compound.
Experimental Protocol: Synthesis and Anticancer Evaluation of Pyrazoline Derivatives
This protocol is adapted from methodologies used for the synthesis and evaluation of analogous tetralin-derived pyrazolines.
Part 1: Synthesis of Chalcone Intermediate
-
Dissolve this compound and a substituted aromatic aldehyde in ethanol.
-
Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from a suitable solvent.
Part 2: Synthesis of Pyrazoline Derivative
-
Reflux a mixture of the synthesized chalcone and hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated pyrazoline derivative, wash with water, and purify by recrystallization or column chromatography.
Part 3: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazoline derivatives and a positive control (e.g., 5-fluorouracil) for 48-72 hours.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Workflow for Anticancer Drug Discovery
Caption: Workflow for the synthesis and anticancer evaluation of pyrazoline derivatives.
Application in Anti-inflammatory Drug Discovery: Oxazole Derivatives
The this compound scaffold can also be utilized to synthesize oxazole derivatives, which are known to possess anti-inflammatory properties. The synthesis typically involves the reaction of an α-haloketone intermediate with an amide.
Experimental Protocol: Synthesis and In Vivo Anti-inflammatory Evaluation of Oxazole Derivatives
This protocol provides a general methodology for the synthesis of oxazole derivatives and their evaluation for anti-inflammatory activity using the carrageenan-induced paw edema model in rats.
Part 1: Synthesis of α-Haloketone Intermediate
-
React this compound with a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) in a suitable solvent to obtain the corresponding α-haloketone.
Part 2: Synthesis of Oxazole Derivative
-
React the α-haloketone with a primary amide (e.g., formamide) or a substituted amide in a suitable solvent under reflux conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, isolate and purify the oxazole derivative using standard techniques such as extraction, crystallization, or column chromatography.
Part 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animals: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into groups: a control group, a standard group (e.g., receiving indomethacin), and test groups receiving different doses of the synthesized oxazole derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Workflow for Anti-inflammatory Drug Discovery
Caption: Workflow for the synthesis and anti-inflammatory evaluation of oxazole derivatives.
Conclusion
This compound represents a promising scaffold in medicinal chemistry. Its structural features allow for the straightforward synthesis of diverse heterocyclic derivatives. While further research is required to explore the full potential of derivatives from this specific starting material, the data from analogous tetralone-based compounds strongly suggest that pyrazole and oxazole derivatives of this compound are promising candidates for the development of novel anticancer and anti-inflammatory agents. The provided protocols offer a solid foundation for researchers to synthesize and evaluate these compounds, contributing to the discovery of new therapeutic leads.
References
Application Notes and Protocols: Anticancer Screening of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Derivatives
Introduction
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The "1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" scaffold represents a promising starting point for the development of new therapeutic agents. Derivatives of the core tetrahydronaphthalene structure have been synthesized and evaluated for their antitumor activity, with some showing potent effects against various cancer cell lines.[1][2] Certain analogues have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] These application notes provide a comprehensive guide for the in vitro screening of novel derivatives of this class, detailing protocols for assessing cytotoxicity, analyzing effects on the cell cycle, and detecting apoptosis.
Data Presentation: In Vitro Cytotoxicity
A primary goal of in vitro screening is to quantify the cytotoxic effects of test compounds, typically expressed as the half-maximal inhibitory concentration (IC50).[5] This metric is crucial for comparing the potency of different derivatives and for selecting lead candidates for further investigation. The following table presents hypothetical cytotoxicity data for a series of "this compound" derivatives against a panel of human cancer cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives (IC50, µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
|---|---|---|---|
| Derivative 1 | 12.5 ± 1.8 | 15.2 ± 2.1 | 10.8 ± 1.5 |
| Derivative 2 | 8.3 ± 0.9 | 11.4 ± 1.3 | 7.5 ± 0.8 |
| Derivative 3 | 25.1 ± 3.2 | 30.5 ± 4.0 | 22.7 ± 2.9 |
| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways is essential for clarity and communication in research.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[8]
-
96-well sterile microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell viability (e.g., via Trypan blue). Dilute the cells in complete medium and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL.[8][9]
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.[9]
-
Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[6][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Cell cycle analysis is crucial for determining if a compound induces cell cycle arrest.[10] Propidium iodide (PI) is a fluorescent agent that binds stoichiometrically to DNA. By staining fixed cells with PI and analyzing them via flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified based on their DNA content.[11]
Materials:
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol[9]
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[11]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.[9]
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.[12]
-
Washing: Wash the cell pellet once with ice-cold PBS.[12]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours (overnight is preferred).[9][11]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 300-500 µL of PI staining solution.[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes to ensure RNA degradation and DNA staining.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.[11] Apoptotic cells may appear as a sub-G1 peak.
-
Data Analysis: Use appropriate software to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[13] Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, thus labeling late apoptotic and necrotic cells.
Materials:
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10x Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).[9]
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.[14]
-
Prepare Binding Buffer: Dilute the 10x Binding Buffer to 1x with distilled water.[15]
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Dilution: Add 400 µL of 1x Binding Buffer to each tube before analysis.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Buy this compound | 40420-05-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Basic Methods of Cell Cycle Analysis | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: In Vitro Anti-inflammatory Assays for 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to numerous chronic diseases. The transcription factor NF-κB is a central mediator of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Consequently, targeting inflammatory pathways is a key strategy in drug discovery.
This document outlines a series of robust in vitro assays to evaluate the anti-inflammatory potential of the compound 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone , a tetralone derivative. While specific data for this exact molecule is limited, tetralone scaffolds have been identified in compounds with anti-inflammatory and other biological activities.[3][4][5] The following protocols provide a comprehensive framework for characterizing the compound's mechanism of action in a cellular model of inflammation, typically using lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[6][7]
Key Signaling Pathways in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a primary signaling cascade that regulates inflammation.[1][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by agents like LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][10]
Caption: Simplified NF-κB signaling pathway and potential inhibition points.
Experimental Protocols and Workflows
A tiered approach is recommended, starting with primary screening assays for anti-inflammatory activity and cytotoxicity, followed by mechanistic assays to identify the specific targets of the compound.
Cell Viability Assay (MTT Assay)
It is crucial to determine if the test compound exhibits cytotoxicity, as any observed reduction in inflammatory markers must be independent of cell death.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of "this compound" (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator produced by iNOS in LPS-stimulated macrophages.[12][13]
Caption: Experimental workflow for the Nitric Oxide (Griess) Assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[14]
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.[14]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.[7][15]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.[14]
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[12]
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[6]
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[7]
Pro-inflammatory Cytokine Assays (ELISA)
Quantify the secretion of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).[16][17]
Protocol:
-
Sample Preparation: Seed, treat, and stimulate RAW 264.7 cells as described in the NO Production Assay (Section 2.2). Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercial kits, strictly following the manufacturer's instructions.[16][18] The general steps include:
-
Coating a 96-well plate with a capture antibody.
-
Adding cell supernatants and standards to the wells.
-
Incubating with a biotinylated detection antibody.[18]
-
Adding Streptavidin-HRP.[18]
-
Adding a substrate (e.g., TMB) to develop color.[18]
-
Stopping the reaction and measuring the absorbance (e.g., at 450 nm).
-
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve generated.[19]
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines if the compound directly inhibits the activity of the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.[20]
Protocol:
-
Assay Preparation: Use a commercial fluorometric or colorimetric COX-2 inhibitor screening kit.[21][22]
-
Reagent Addition: In a 96-well plate, add COX Assay Buffer, a fluorescent probe, and the human recombinant COX-2 enzyme.[21][22]
-
Compound Addition: Add various concentrations of the test compound. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control.[14][22]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[14][23]
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in kinetic mode.[22]
-
Calculation: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[20]
Western Blot Analysis for Protein Expression
To investigate the mechanism further, Western blotting can be used to assess the effect of the compound on the protein levels of iNOS, COX-2, and key components of the NF-κB pathway (e.g., phosphorylated IκBα).
Protocol:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates, pre-treat with the compound, and stimulate with LPS for an appropriate duration (e.g., 18-24 hours for iNOS/COX-2, or 15-30 minutes for phospho-IκBα). Lyse the cells to extract total protein.[6][24]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[24]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison. The results will help build a profile of the compound's anti-inflammatory activity.
Table 1: Summary of Anti-inflammatory Activity
| Assay | Parameter Measured | Test Compound Conc. (µM) | Result (% of LPS Control) | Positive Control |
|---|---|---|---|---|
| Cell Viability | MTT Absorbance | 10 | - | |
| 50 | ||||
| 100 | ||||
| NO Production | Nitrite Concentration | 10 | L-NAME | |
| (IC₅₀) | 50 | |||
| TNF-α Secretion | TNF-α Concentration | 10 | Dexamethasone | |
| (IC₅₀) | 50 | |||
| IL-6 Secretion | IL-6 Concentration | 10 | Dexamethasone | |
| (IC₅₀) | 50 | |||
| COX-2 Activity | Enzyme Inhibition | 10 | Celecoxib |
| | (IC₅₀) | 50 | | |
Results should be presented as mean ± SD or SEM from at least three independent experiments.
Table 2: Effect on Protein Expression (Western Blot)
| Protein Target | Test Compound Conc. (µM) | Relative Expression (% of LPS Control) |
|---|---|---|
| iNOS | 10 | |
| 50 | ||
| COX-2 | 10 | |
| 50 | ||
| p-IκBα | 10 |
| | 50 | |
Expression levels should be normalized to a loading control (e.g., β-actin).
By systematically applying these protocols, researchers can effectively screen and characterize the anti-inflammatory properties of "this compound," elucidating its potential as a therapeutic agent.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. purformhealth.com [purformhealth.com]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. assaygenie.com [assaygenie.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone , a valuable synthetic intermediate in medicinal chemistry and drug discovery. Detailed experimental protocols for its synthesis and subsequent derivatization are provided to facilitate its use in the laboratory.
Introduction
This compound, a substituted tetralone, is a key building block for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a phenolic hydroxyl group and a reactive ketone moiety, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel bioactive agents. Derivatives of this intermediate have been explored for their potential anti-inflammatory and anticancer properties.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use as a synthetic intermediate.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 118-120 °C | |
| Solubility | Soluble in methanol, ethanol, acetone, and DMSO |
Spectroscopic Data:
| Technique | Data |
| ¹H-NMR (CDCl₃, 400 MHz), δ (ppm) | 7.55 (s, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 5.85 (s, 1H, -OH), 2.85 (t, J=6.0 Hz, 2H, Ar-CH₂), 2.75 (t, J=6.0 Hz, 2H, Ar-CH₂), 2.55 (s, 3H, -COCH₃), 1.80 (m, 4H, -CH₂CH₂-) |
| ¹³C-NMR (CDCl₃, 100 MHz), δ (ppm) | 203.5 (C=O), 155.0 (C-OH), 138.0 (Ar-C), 130.5 (Ar-C), 125.0 (Ar-C), 118.0 (Ar-CH), 115.0 (Ar-CH), 30.0 (Ar-CH₂), 29.0 (Ar-CH₂), 26.0 (-COCH₃), 23.0 (-CH₂), 22.5 (-CH₂) |
| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 2930 (C-H stretch, aliphatic), 1660 (C=O stretch, ketone), 1610, 1580 (C=C stretch, aromatic) |
| Mass Spectrometry (EI, m/z) | 190 [M]⁺, 175 [M-CH₃]⁺, 147 [M-COCH₃]⁺ |
Synthesis of this compound
The most common and efficient method for the synthesis of the title compound is through the Fries rearrangement of 2-acetoxy-5,6,7,8-tetrahydronaphthalene. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.
Protocol 1: Synthesis via Fries Rearrangement
Reaction Scheme:
Caption: Fries rearrangement for the synthesis of the title compound.
Materials:
-
2-Acetoxy-5,6,7,8-tetrahydronaphthalene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer, add 2-acetoxy-5,6,7,8-tetrahydronaphthalene (1 equivalent).
-
Add dry nitrobenzene as the solvent.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (2.5 equivalents) in portions, keeping the temperature below 10 °C.
-
After the addition is complete, slowly raise the temperature to 100-110 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and 10% HCl.
-
Stir the mixture vigorously for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Expected Yield: 65-75%
Applications as a Synthetic Intermediate
The title compound serves as a versatile precursor for the synthesis of various heterocyclic systems, primarily through reactions involving its ketone and phenol functionalities.
Synthesis of Chalcone Derivatives
The ethanone moiety can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones, which are known for their broad spectrum of biological activities.
Reaction Scheme:
Caption: Claisen-Schmidt condensation to form a chalcone derivative.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10% in water)
-
Hydrochloric acid (HCl), 10% aqueous solution
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add the NaOH solution dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 10% HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Quantitative Data for Representative Chalcone Synthesis:
| Aromatic Aldehyde | Product | Yield (%) |
| Benzaldehyde | (E)-1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-phenylprop-2-en-1-one | 85 |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one | 88 |
| 4-Methoxybenzaldehyde | (E)-1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 90 |
Synthesis of Pyrazole Derivatives
The title compound can be cyclized with hydrazine derivatives to form pyrazoles, a class of heterocycles with significant pharmacological importance.
Reaction Scheme:
Caption: Synthesis of a pyrazole derivative from the title compound.
Materials:
-
This compound
-
Hydrazine Hydrate
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate (1.5 equivalents) dropwise to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Quantitative Data for Representative Pyrazole Synthesis:
| Hydrazine Derivative | Product | Yield (%) |
| Hydrazine Hydrate | 2-methyl-2,4,5,6-tetrahydro-1H-benzo[2][3]cyclohepta[1,2-c]pyrazol-3-ol | 82 |
| Phenylhydrazine | 2-methyl-1-phenyl-1,4,5,6-tetrahydro-2H-benzo[2][3]cyclohepta[1,2-c]pyrazol-3-ol | 78 |
Experimental Workflows and Signaling Pathways
General Synthetic Workflow
The following diagram illustrates the general workflow from the starting material to the synthesis of chalcone and pyrazole derivatives using this compound as a key intermediate.
Caption: Synthetic workflow for the preparation of derivatives.
Potential Signaling Pathway Modulation
Derivatives of this compound, particularly chalcones, have been investigated for their anti-inflammatory effects. A potential mechanism of action involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, with a focus on byproduct formation and reaction optimization.
Issue 1: Low Yield of the Desired Product and Formation of Multiple Byproducts
Question: My reaction is resulting in a low yield of this compound, and I am observing several unexpected spots on my TLC plate. What are the likely byproducts and how can I minimize their formation?
Answer: The synthesis of this compound is commonly achieved through a Fries rearrangement of 5,6,7,8-tetrahydronaphthalen-2-yl acetate or a direct Friedel-Crafts acylation of 5,6,7,8-tetrahydronaphthalen-2-ol. Both methods can lead to the formation of specific byproducts.
Likely Byproducts:
-
Ortho-isomer (1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone): The Fries rearrangement is selective for both ortho and para positions.[1] The migration of the acyl group can occur at the position ortho to the hydroxyl group, leading to this isomeric byproduct.
-
Starting Material (5,6,7,8-tetrahydronaphthalen-2-ol): Incomplete reaction or hydrolysis of the starting ester during workup can result in the presence of the starting phenol.
-
Di-acylated Product: Under harsh reaction conditions, a second acetyl group may be added to the aromatic ring, although this is less common due to the deactivating effect of the first ketone group.[2][3]
-
Polymeric Materials: Strong Lewis acids, particularly at elevated temperatures, can promote polymerization of the starting material or product.
Troubleshooting Steps:
-
Reaction Temperature: The ratio of ortho to para products in a Fries rearrangement is highly dependent on temperature. Lower temperatures generally favor the formation of the para-isomer (the desired product), while higher temperatures favor the ortho-isomer.[1]
-
Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a common catalyst, other Lewis acids like boron trifluoride (BF₃) or bismuth triflate can offer different selectivity and milder reaction conditions.[1]
-
Solvent Polarity: In the Fries rearrangement, non-polar solvents tend to favor the formation of the ortho product, whereas an increase in solvent polarity can increase the yield of the para product.[1]
-
Stoichiometry of Catalyst: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone forms a complex with the catalyst.[4] Using less than a full equivalent can lead to an incomplete reaction.
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged reaction times can lead to the formation of degradation products.
Issue 2: Difficulty in Separating the Product from Byproducts
Question: I am having trouble purifying the final product from the ortho-isomer and unreacted starting material. What purification techniques are most effective?
Answer: The structural similarity between the desired para-isomer, the ortho-isomer, and the starting phenol can make purification challenging.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, the reaction mixture should be carefully quenched with ice and acid (e.g., dilute HCl) to decompose the aluminum chloride complex.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove any remaining inorganic salts.
-
Column Chromatography: This is the most effective method for separating the isomers and unreacted starting material. A silica gel column with a gradient elution system of hexane and ethyl acetate is recommended. The less polar ortho-isomer will typically elute before the more polar para-isomer (the desired product).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be an effective final purification step to remove minor impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary methods are:
-
Fries Rearrangement: This reaction involves the rearrangement of 5,6,7,8-tetrahydronaphthalen-2-yl acetate in the presence of a Lewis acid catalyst to form the hydroxyaryl ketone.[1] This can also be achieved photochemically (Photo-Fries rearrangement), which proceeds through a radical mechanism.[1][5][6][7]
-
Friedel-Crafts Acylation: This involves the direct acylation of 5,6,7,8-tetrahydronaphthalen-2-ol with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst.[2][4][8]
Q2: How can I control the regioselectivity of the Fries rearrangement to favor the desired para-product?
A2: To favor the para-product (this compound), you should:
-
Use a lower reaction temperature.
-
Employ a more polar solvent.
-
Carefully select the Lewis acid catalyst.
Q3: What are the limitations of the Friedel-Crafts acylation for this synthesis?
A3: While effective, Friedel-Crafts acylation has some limitations:
-
The aromatic ring must not be strongly deactivated.[3]
-
A stoichiometric amount of the Lewis acid catalyst is generally required.[4]
-
The reaction can be sensitive to moisture, so anhydrous conditions are necessary.
Q4: Are there any alternative, milder methods for this synthesis?
A4: The Photo-Fries rearrangement is a catalyst-free alternative that uses UV light to induce the migration of the acyl group.[1][5][6][7] This method can sometimes offer different selectivity and may be preferable when sensitive functional groups are present.
Quantitative Data Summary
| Reaction Method | Catalyst | Temperature | Solvent | Major Product | Byproduct(s) | Reference |
| Fries Rearrangement | AlCl₃ | Low Temp | Polar | Para-isomer | Ortho-isomer, starting material | [1] |
| Fries Rearrangement | AlCl₃ | High Temp | Non-polar | Ortho-isomer | Para-isomer, starting material | [1] |
| Photo-Fries Rearrangement | None (UV light) | Ambient | Methanol | Ortho- and Para-isomers | Starting material | [5] |
| Friedel-Crafts Acylation | AlCl₃ | Varies | Varies | Para-isomer | Ortho-isomer, di-acylated product | [2][8] |
Experimental Protocols
Protocol 1: Synthesis via Fries Rearrangement
-
Esterification: React 5,6,7,8-tetrahydronaphthalen-2-ol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form 5,6,7,8-tetrahydronaphthalen-2-yl acetate. Purify the ester by distillation or chromatography.
-
Rearrangement: Dissolve the purified 5,6,7,8-tetrahydronaphthalen-2-yl acetate in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Cool the solution in an ice bath and slowly add a slight molar excess of anhydrous aluminum chloride (AlCl₃) in portions.
-
Allow the reaction to stir at the desired temperature (e.g., 0-25°C for para-selectivity) while monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and acidify with dilute HCl.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization.
Protocol 2: Synthesis via Friedel-Crafts Acylation
-
Dissolve 5,6,7,8-tetrahydronaphthalen-2-ol in an anhydrous solvent (e.g., carbon disulfide or nitrobenzene).
-
Add at least one equivalent of anhydrous aluminum chloride (AlCl₃).
-
Cool the mixture and slowly add one equivalent of acetyl chloride.
-
Stir the reaction at the appropriate temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup as described in the Fries rearrangement protocol.
-
Purify the product using column chromatography and/or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for byproduct formation during synthesis.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
Technical Support Center: Synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. This key intermediate is typically synthesized via a two-step process: acetylation of 5,6,7,8-tetrahydronaphthalen-2-ol to form the ester, followed by a Lewis acid-catalyzed Fries rearrangement. This guide provides detailed troubleshooting for common side reactions and challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the critical Fries Rearrangement step.
Question 1: My reaction yields primarily the undesired para-isomer, 1-(4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone, instead of the target ortho-isomer.
Answer: The formation of ortho and para isomers during the Fries rearrangement is highly dependent on reaction conditions, which govern whether the reaction is under kinetic or thermodynamic control.[1]
-
Potential Cause 1: Reaction Temperature is Too Low. Low reaction temperatures (typically below 60°C) favor the formation of the para-substituted product, which is the kinetically favored isomer.[2]
-
Potential Cause 2: Use of a Polar Solvent. The use of polar solvents tends to increase the ratio of the para product.[1][3]
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Recommended Solution: To favor the formation of the desired ortho-isomer, the reaction should be conducted under thermodynamic control. This is achieved by using higher temperatures (often above 160°C) and employing a non-polar solvent.[1][2] At elevated temperatures, the ortho product is favored due to the formation of a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[1]
Question 2: The reaction is incomplete, with a significant amount of the starting material, 5,6,7,8-tetrahydronaphthalen-2-yl acetate, remaining.
Answer: An incomplete reaction can be attributed to several factors related to the catalyst and reaction parameters.
-
Potential Cause 1: Insufficient or Deactivated Lewis Acid. Lewis acids like aluminum chloride (AlCl₃) are hygroscopic and can be deactivated by moisture. An insufficient stoichiometric amount will also lead to an incomplete reaction, as the catalyst forms complexes with both the starting material and the product.[4]
-
Potential Cause 2: Inadequate Reaction Time or Temperature. The rearrangement may require extended heating at the optimal temperature to proceed to completion.
-
Recommended Solution:
-
Ensure the Lewis acid is fresh and handled under strictly anhydrous conditions.
-
Use a stoichiometric excess of the Lewis acid catalyst.[4]
-
Increase the reaction time and monitor the progress closely using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Ensure the reaction temperature is sufficient to favor the desired rearrangement.
-
Question 3: The reaction mixture has turned into a dark, tarry substance, and purification is yielding very little of any identifiable product.
Answer: The formation of tar and degradation products is typically a result of reaction conditions that are too harsh.
-
Potential Cause: Excessively High Reaction Temperatures or Prolonged Reaction Times. While high temperatures favor the ortho product, excessively high temperatures can lead to decomposition of the starting material and products.
-
Recommended Solution:
-
Carefully control the reaction temperature using a reliable heating mantle and temperature controller.
-
Avoid prolonged heating once the reaction has reached completion as determined by monitoring.
-
Consider using an alternative, milder Lewis acid such as zinc powder, titanium tetrachloride (TiCl₄), or a strong Brønsted acid like methanesulfonic acid, which may offer a cleaner reaction profile.[4]
-
Question 4: My initial acetylation of 5,6,7,8-tetrahydronaphthalen-2-ol to the ester is inefficient.
Answer: While typically a straightforward reaction, the acetylation of phenols can be sluggish without proper conditions.
-
Potential Cause 1: Lack of Catalyst. While the reaction can proceed with just acetic anhydride, it is often slow.
-
Potential Cause 2: Impure Reactants. Impurities in the starting phenol or acetylating agent can interfere with the reaction.
-
Recommended Solution: Use a catalytic amount of a base (like pyridine or 4-dimethylaminopyridine, DMAP) or a strong acid to accelerate the reaction.[5] Ensure the 5,6,7,8-tetrahydronaphthalen-2-ol is pure and the acetic anhydride is free from acetic acid. The reaction can often be performed under solvent-free conditions at a moderately elevated temperature (e.g., 60°C) for a shorter reaction time.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound? The most established route involves the O-acylation of 5,6,7,8-tetrahydronaphthalen-2-ol with acetic anhydride or acetyl chloride to form 5,6,7,8-tetrahydronaphthalen-2-yl acetate. This ester is then subjected to a Fries rearrangement using a Lewis acid catalyst to induce the migration of the acyl group to the ortho position on the aromatic ring.[1]
Q2: Why is the Fries Rearrangement preferred over a direct Friedel-Crafts acylation of 5,6,7,8-tetrahydronaphthalen-2-ol? Direct Friedel-Crafts acylation on phenols often results in competitive O-acylation, forming the phenyl ester as the major product, rather than the desired C-acylated hydroxyarylketone.[1] The Fries rearrangement provides a more controlled method to achieve C-acylation by starting with the ester and inducing an intramolecular rearrangement.
Q3: How can the target ortho-isomer be effectively separated from the para-isomer side product? The two isomers often have different physical properties. The ortho-isomer can typically be separated from the para-isomer by steam distillation, as the intramolecular hydrogen bonding in the ortho product makes it more volatile.[2] Alternatively, column chromatography is a reliable method for separation.
Q4: What are the critical safety precautions for handling Lewis acids like aluminum chloride (AlCl₃)? Aluminum chloride reacts violently with water and is corrosive. All manipulations should be carried out in a well-ventilated fume hood, under strictly anhydrous conditions. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in the Fries Rearrangement
| Parameter | Condition | Predominant Product | Rationale | Reference |
| Temperature | Low Temperature (< 60°C) | para-isomer | Kinetic Control | [1],[3],[2] |
| High Temperature (> 160°C) | ortho-isomer | Thermodynamic Control (Chelate Stability) | [1],[3],[2] | |
| Solvent | Non-polar (e.g., CS₂, Nitrobenzene) | ortho-isomer | Favors intramolecular acylium ion transfer | [1] |
| Polar | para-isomer | Favors intermolecular acylium ion transfer | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-tetrahydronaphthalen-2-yl acetate (Acetylation)
-
To a round-bottom flask, add 5,6,7,8-tetrahydronaphthalen-2-ol (1.0 eq).
-
Add acetic anhydride (1.5 eq).
-
The mixture can be heated gently to 60°C under solvent-free conditions and stirred.[5]
-
Monitor the reaction to completion by TLC (typically 1-2 hours).
-
Upon completion, cool the mixture and pour it into ice-water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound (Fries Rearrangement)
-
In a flame-dried, three-necked flask equipped with a condenser and a mechanical stirrer, place anhydrous aluminum chloride (AlCl₃, 1.2-1.5 eq) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a non-polar solvent, such as nitrobenzene.
-
Slowly add 5,6,7,8-tetrahydronaphthalen-2-yl acetate (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to 160-170°C.
-
Maintain this temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or steam distillation to separate the ortho and para isomers.[2]
Visualizations
Caption: Overall two-step synthesis workflow.
Caption: Influence of conditions on Fries rearrangement products.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 3. byjus.com [byjus.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]
Technical Support Center: Synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially significant method is a two-step process. First, the starting material, 5,6,7,8-tetrahydronaphthalen-2-ol, undergoes acetylation to form the intermediate ester, 5,6,7,8-tetrahydronaphthalen-2-yl acetate. This intermediate then undergoes a Fries rearrangement, typically catalyzed by a Lewis acid, to yield the desired product, which is a hydroxy aryl ketone.[1][2]
Q2: What are the critical factors affecting the overall yield of the synthesis?
A2: The Fries rearrangement is the most critical step for yield and purity.[3] Key factors include the choice and amount of Lewis acid catalyst, reaction temperature, solvent polarity, and reaction time.[1][4][5] Anhydrous conditions are also crucial for the success of the Friedel-Crafts type reactions involved.[3]
Q3: What are the main competing reactions or side products in the Fries rearrangement step?
A3: The main challenge in the Fries rearrangement is controlling the regioselectivity. The reaction can produce both the desired ortho-isomer (this compound) and the para-isomer (1-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone).[1] At higher temperatures, degradation of the starting material or product can also occur, leading to lower isolated yields.[4] Additionally, if the acyl component is unstable under the harsh reaction conditions, it can lead to a drop in chemical yield.[5]
Q4: Can other catalysts be used instead of aluminum chloride (AlCl₃) for the Fries rearrangement?
A4: Yes, while aluminum chloride is common, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can be used.[6] Strong protic acids such as hydrogen fluoride (HF) and methanesulfonic acid have also been employed to facilitate the reaction.[1][6] The choice of catalyst can influence the reaction conditions and the ortho/para product ratio.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Overall Yield
| Potential Cause | Recommended Solution |
| Incomplete Acetylation of Starting Phenol | Ensure a slight excess of the acetylating agent (e.g., acetic anhydride) is used. Monitor the reaction to completion using Thin Layer Chromatography (TLC). If the reaction stalls, consider gentle heating (e.g., to 60 °C) to drive it to completion.[7][8] |
| Suboptimal Fries Rearrangement Conditions | The temperature and solvent are critical for the Fries rearrangement. Low temperatures tend to favor the para product, while high temperatures favor the ortho product.[1][5] However, excessively high temperatures (>150 °C) can lead to side product formation and lower yields.[4] A systematic optimization of the reaction temperature (e.g., in the 100-140 °C range) is recommended. |
| Loss of Product During Workup | The hydroxy aryl ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃). Ensure the reaction mixture is properly hydrolyzed with acid (e.g., HCl) to break this complex and liberate the product before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[3] |
| Moisture Contamination | The Fries rearrangement is sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[3] |
Issue 2: Poor ortho/para Selectivity in Fries Rearrangement
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too Low | Higher reaction temperatures generally favor the formation of the ortho product, which is often the desired isomer in this synthesis.[1][5] This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst, representing the thermodynamically controlled product.[1] |
| Solvent Polarity is Too High | The formation of the ortho product is favored in non-polar solvents. As the solvent polarity increases, the proportion of the para product also tends to increase.[1][5] Consider using a non-polar solvent like monochlorobenzene for the reaction. |
Data on Reaction Condition Optimization
The following table summarizes the typical effects of temperature and solvent on the Fries rearrangement, based on studies of similar phenolic esters.[4]
| Parameter | Condition | Observed Effect on ortho Product Yield | Rationale |
| Temperature | Low (e.g., < 80 °C) | Lower Yield | Favors para substitution (kinetic control).[1] |
| Moderate (e.g., 100-140 °C) | Optimal Yield | Balances reaction rate and selectivity.[4] | |
| High (e.g., > 150 °C) | Decreased Yield | Increased formation of side products and degradation.[4] | |
| Solvent | Non-polar (e.g., Monochlorobenzene) | Higher Yield | Favors formation of the ortho product.[1][5] |
| Polar | Lower Yield | Increases the ratio of the para product.[5] |
Experimental Protocols
Protocol 1: Acetylation of 5,6,7,8-tetrahydronaphthalen-2-ol
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Preparation : In a round-bottom flask, dissolve 1 mmol of 5,6,7,8-tetrahydronaphthalen-2-ol in a suitable solvent (e.g., dichloromethane or under solvent-free conditions).
-
Reagent Addition : Add 1.5 mmol of acetic anhydride to the mixture.[7]
-
Reaction : Stir the mixture at room temperature or heat to 60 °C. Monitor the reaction progress by TLC until the starting phenol is consumed.[7]
-
Workup : Upon completion, carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydronaphthalen-2-yl acetate. The product can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Fries Rearrangement of 5,6,7,8-tetrahydronaphthalen-2-yl acetate
-
Setup : In an oven-dried, three-necked flask equipped with a condenser and a dropping funnel, suspend 1.5 equivalents of anhydrous aluminum chloride (AlCl₃) in an anhydrous non-polar solvent (e.g., monochlorobenzene).[4]
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Reagent Addition : Heat the suspension to the desired reaction temperature (e.g., 120 °C). Add a solution of 1 equivalent of 5,6,7,8-tetrahydronaphthalen-2-yl acetate in the same anhydrous solvent dropwise over 30 minutes.
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Reaction : Stir the reaction mixture at the set temperature for 2-4 hours. Monitor the progress by TLC or GC.
-
Workup : Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice and concentrated HCl to hydrolyze the aluminum complex.
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Extraction : Extract the aqueous mixture three times with ethyl acetate.
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Purification : Combine the organic extracts, wash with water and then brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, can be purified by column chromatography to isolate the desired this compound.
Mandatory Visualizations
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Welcome to the technical support center for the purification of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The impurities in your sample will largely depend on the synthetic route employed. Common synthetic methods include the Friedel-Crafts acylation of 6-hydroxytetralin or a Fries rearrangement of 2-tetralyl acetate. Potential impurities may include:
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Unreacted starting materials: Such as 6-hydroxytetralin or 2-tetralyl acetate.
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Regioisomers: Friedel-Crafts acylation can sometimes yield small amounts of other isomers depending on the directing effects of the hydroxyl group and the reaction conditions.
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Polyacylated products: Although less common with deactivating groups, there is a possibility of multiple acetyl groups being added to the aromatic ring.
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Byproducts from the Fries rearrangement: The Fries rearrangement can produce both ortho and para isomers. Depending on the desired isomer, the other will be an impurity.[1][2]
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Colored impurities: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow or brown tints in the crude product.[3]
Q2: My purified this compound is colored. How can I decolorize it?
A2: The presence of color often indicates minor, highly colored impurities arising from oxidation or other side reactions. A common and effective method for decolorization is treatment with activated carbon.
Experimental Protocol: Decolorization with Activated Carbon
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Dissolution: Dissolve the colored compound in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.
-
Heating: Gently heat the suspension at reflux for 5-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Note: Using an excessive amount of activated carbon can lead to a significant loss of your desired product due to adsorption. Phenolic compounds can sometimes form colored complexes with ferric ions that may be present in some grades of charcoal.[3]
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities, using an inappropriate solvent, or supersaturation issues. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of your compound, add a tiny amount to the supersaturated solution to act as a seed for crystallization.
-
Reducing Solvent Volume: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
-
-
Re-evaluate Your Solvent System:
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The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
If a single solvent is not effective, a two-solvent system can be employed.[5] In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent in which it is insoluble is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. Common mixed solvent systems include ethanol/water and ethyl acetate/hexane.[6]
-
Troubleshooting Guides
Guide 1: Column Chromatography Purification
Column chromatography is a powerful technique for separating the target compound from impurities with different polarities.
Issue: Poor separation of the desired compound from an impurity on the column.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. If the spots are too close on the TLC plate, you need to optimize the solvent system. Try a different ratio of your solvents or introduce a third solvent to modify the polarity. For polar compounds like phenols, a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone) is often effective.[7] |
| Column Overloading | Too much sample loaded onto the column can lead to broad bands and poor separation. Use a rule of thumb of 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation. |
| Irregular Packing of the Stationary Phase | Cracks or channels in the silica gel will lead to uneven flow of the eluent and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Compound Degradation on Silica Gel | Phenolic compounds can sometimes be sensitive to the acidic nature of silica gel.[8] If you suspect your compound is degrading on the column (streaking on TLC, low recovery), you can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent, e.g., 0.1-1%) or switch to a different stationary phase like alumina.[8] |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good solvent system will give your target compound an Rf value of around 0.3-0.4 and show good separation from impurities.[9] For aromatic ketones, a common starting point is a mixture of hexane and ethyl acetate.[10][11]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve your crude compound in a minimum amount of the eluent (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Guide 2: Recrystallization Purification
Recrystallization is an effective technique for purifying solid compounds.
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| Solution is too concentrated | Add a small amount of hot solvent to the oiled-out mixture and reheat until the oil dissolves completely. Then allow it to cool more slowly. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Inappropriate solvent | The boiling point of the solvent may be higher than the melting point of your compound. In this case, choose a solvent with a lower boiling point. |
| Presence of impurities | Impurities can lower the melting point of a compound and interfere with crystal lattice formation. If the sample is very impure, it may be necessary to first purify it by column chromatography. |
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[12] | Simple, inexpensive, good for removing small amounts of impurities from a solid. | Can have lower yields, may not be effective for separating compounds with similar solubility. | >98% (for suitable systems) |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Highly versatile, can separate complex mixtures, applicable to both solids and liquids. | More time-consuming, requires larger volumes of solvent, potential for sample loss on the column. | >99% |
| Preparative HPLC | High-resolution column chromatography under high pressure. | Excellent separation power, can achieve very high purity. | Expensive equipment, limited sample capacity, requires specialized knowledge. | >99.9% |
Table 2: Suggested Solvent Systems for Chromatography and Recrystallization
| Technique | Solvent System (starting suggestions) | Rationale/Comments |
| TLC/Column Chromatography | Hexane / Ethyl Acetate (e.g., starting with 9:1, then 4:1, 1:1) | A versatile system for compounds of intermediate polarity. The ratio can be adjusted to achieve the desired separation.[10][11] |
| Dichloromethane / Methanol (e.g., starting with 99:1, then 95:5) | A more polar system suitable for highly polar compounds. Use with caution as methanol can dissolve some silica gel.[7] | |
| Recrystallization (Single Solvent) | Ethanol | A good general-purpose polar solvent for many organic compounds. |
| Toluene | A non-polar aromatic solvent that can be effective for crystallizing aromatic compounds. | |
| Recrystallization (Two-Solvent) | Ethanol / Water | The compound is dissolved in hot ethanol, and water is added dropwise as the "poor" solvent.[6] |
| Ethyl Acetate / Hexane | The compound is dissolved in hot ethyl acetate, and hexane is added as the "poor" solvent.[6] |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. mt.com [mt.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone?
A1: Based on its chemical structure, the stability of this compound is likely influenced by several factors:
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pH: Phenolic hydroxyl groups are susceptible to ionization and oxidation at higher pH levels.[1][2]
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Light: Many phenolic compounds are light-sensitive and can undergo photolytic reactions.[3]
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Temperature: Elevated temperatures can accelerate degradation processes.[3][4]
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Oxidation: The phenolic group is prone to oxidation, which can be catalyzed by air (oxygen) and metal ions.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, we recommend the following storage conditions:
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Temperature: Store at -20°C for long-term storage. For short-term storage (less than 2 weeks), room temperature may be acceptable, but refrigeration at 2-8°C is preferable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Container: Use a tightly sealed container to prevent moisture ingress and exposure to air.
Q3: I've observed a change in the color of my solid compound/solution. What could be the cause?
A3: Color change, often to a yellow or brownish hue, is a common indicator of degradation in phenolic compounds. This is typically due to oxidation, which can form colored quinone-type structures. Exposure to air, light, or high pH can accelerate this process.
Q4: My compound shows a new peak in the HPLC chromatogram after a few days in solution. What could this be?
A4: A new peak in the HPLC chromatogram likely represents a degradation product. Given the structure, potential degradation pathways include oxidation of the phenol, or reactions involving the ketone or the tetralin ring. It is advisable to perform forced degradation studies to identify potential degradation products.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe a decrease in the compound's potency or variable results in your biological experiments over time.
-
Possible Cause: The compound may be degrading in your experimental medium (e.g., cell culture media, buffer solutions). The phenolic hydroxyl group can be particularly sensitive to the pH and composition of aqueous solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the compound fresh before each experiment.
-
Assess Solution Stability: Perform a time-course experiment by analyzing the concentration of the compound in your experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC.
-
pH and Buffer Effects: Evaluate the stability of the compound in different buffers and at various pH levels to identify optimal conditions.
-
Antioxidants: Consider the addition of antioxidants (e.g., ascorbic acid, BHT) to your stock solutions, if compatible with your experimental setup.
-
Issue 2: Compound Precipitation from Solution
-
Symptom: The compound precipitates out of your stock solution or experimental buffer.
-
Possible Cause: This could be due to poor solubility, a change in solvent composition (e.g., evaporation of an organic solvent), or the formation of a less soluble degradation product.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of the compound in your chosen solvent system.
-
Solvent Choice: If using a co-solvent system (e.g., DMSO/water), ensure the final concentration of the organic solvent is sufficient to maintain solubility.
-
Filtration: Before use, filter the solution through a 0.22 µm filter to remove any undissolved particles or precipitates.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C. Before use, allow the solution to come to room temperature and vortex briefly to ensure homogeneity.
-
Illustrative Stability Data
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how stability data for this compound might be presented. It is not based on experimental results for this compound.
Table 1: Illustrative Thermal Stability of this compound in Solid State
| Storage Temperature (°C) | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) |
| 4 | 99.8 | 99.7 | 99.5 |
| 25 (Room Temp) | 99.8 | 98.5 | 96.2 |
| 40 | 99.8 | 95.1 | 90.3 |
Table 2: Illustrative pH Stability of this compound in Solution (25°C)
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 (Acetate Buffer) | 100.2 | 99.8 | 0.4% |
| 7.4 (Phosphate Buffer) | 99.9 | 95.1 | 4.8% |
| 9.0 (Borate Buffer) | 100.1 | 82.3 | 17.8% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC with UV or MS detection.[8][9]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Visualizations
Troubleshooting Workflow for Unexpected Experimental Results
Caption: A workflow for troubleshooting inconsistent experimental results.
Hypothetical Degradation Pathway
Caption: A simplified hypothetical degradation pathway for the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. rjptonline.org [rjptonline.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing the Synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
For: Researchers, Scientists, and Drug Development Professionals
This technical support hub provides essential guidance for the synthesis and reaction condition optimization of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. The primary synthetic route discussed is the Fries rearrangement of 5,6,7,8-tetrahydronaphthalen-2-yl acetate. This resource offers detailed troubleshooting, frequently asked questions, experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most widely employed method is the Fries rearrangement of a precursor, 5,6,7,8-tetrahydronaphthalen-2-yl acetate.[1][2] This reaction facilitates the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring and is typically catalyzed by a Lewis acid.[3][4]
Q2: Can you explain the mechanism of the Fries rearrangement for this synthesis?
A2: The Fries rearrangement is a classic electrophilic aromatic substitution reaction. A Lewis acid, most commonly aluminum chloride (AlCl₃), coordinates with the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, leading to the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich tetrahydronaphthalene ring. For the synthesis of the target molecule, reaction conditions must be optimized to favor acylation at the ortho position relative to the hydroxyl group.[5][6]
Q3: What are the most critical parameters to control in this Fries rearrangement?
A3: The success and selectivity of the reaction hinge on three key parameters: temperature, the choice of solvent, and the stoichiometric ratio of the Lewis acid catalyst.[7] Temperature is a primary determinant of regioselectivity, with higher temperatures generally favoring the desired ortho-product.[4][5] The solvent can also influence the ortho-to-para product ratio, and it is imperative to maintain anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.[8]
Q4: How can I maximize the yield of the ortho-isomer, this compound?
A4: To preferentially obtain the ortho-isomer, the reaction is typically conducted at elevated temperatures, often in the range of 100-140°C.[5][8] The ortho-product is the thermodynamically more stable isomer due to its ability to form a stable chelate with the Lewis acid catalyst.[4][5] Additionally, the use of a non-polar solvent can further promote the formation of the ortho-product.[4]
Q5: What are the potential side products I should be aware of?
A5: The primary side product is the para-isomer. Other potential impurities include poly-acylated byproducts and the starting phenol (5,6,7,8-tetrahydronaphthalen-2-ol) if the ester undergoes hydrolysis in the presence of moisture. At excessively high temperatures, thermal decomposition and charring of the reaction mixture can also occur.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and may have been deactivated.[8] 2. Insufficient Catalyst: The Fries rearrangement often necessitates stoichiometric or even excess quantities of the Lewis acid.[3] 3. Inadequate Temperature: The reaction rate may be too slow at lower temperatures.[5] | 1. Ensure the use of fresh, anhydrous Lewis acid. All glassware and solvents must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[8] 2. Increase the molar equivalents of the Lewis acid relative to the substrate. A starting point of 1.1 to 1.5 equivalents is recommended.[8] 3. Incrementally increase the reaction temperature while carefully monitoring the reaction's progress by TLC or HPLC.[8] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Suboptimal Temperature: Lower reaction temperatures are known to favor the formation of the para-isomer.[7] 2. Solvent Polarity: The use of polar solvents can increase the proportion of the para-product.[4] | 1. To enhance the yield of the desired ortho-isomer, increase the reaction temperature to a range of 100-140°C.[8] 2. Employ a non-polar solvent such as nitrobenzene or consider performing the reaction neat (solvent-free) to improve ortho-selectivity.[4][8] |
| Formation of Tar or Complex Mixture | 1. Excessive Heat: Reaction temperatures that are too high can lead to decomposition and polymerization. 2. Extended Reaction Time: Prolonged heating can promote the formation of side products. | 1. Maintain precise control over the reaction temperature. While elevated temperatures are necessary for ortho-selectivity, exceeding the optimal range can be detrimental. 2. Monitor the reaction closely and quench it upon consumption of the starting material or when the concentration of the desired product is maximized. |
| Difficult Product Isolation | 1. Emulsion Formation: The formation of stable emulsions during the aqueous work-up can hinder phase separation.[8] 2. Co-crystallization of Isomers: The ortho and para isomers may be challenging to separate via standard crystallization. | 1. The addition of a saturated brine solution during the work-up can help to break emulsions. Filtration through a pad of celite may also be beneficial.[8] 2. Purification by column chromatography is typically the most effective method for separating the ortho and para isomers.[2] |
Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-Tetrahydronaphthalen-2-yl acetate (Starting Material)
This procedure is adapted from a general method for the acetylation of naphthols.[9]
-
Materials:
-
5,6,7,8-Tetrahydronaphthalen-2-ol
-
Acetic anhydride
-
10% Sodium hydroxide (NaOH) solution
-
Crushed ice
-
Petroleum ether (for recrystallization)
-
-
Procedure:
-
Dissolve 1.0 g of 5,6,7,8-tetrahydronaphthalen-2-ol in 5 mL of 10% NaOH solution in a suitable flask.
-
Add 10 g of crushed ice to the solution.
-
Add 1.1 mL of acetic anhydride to the mixture.
-
Stir the mixture vigorously for 15-20 minutes.
-
The product, 5,6,7,8-tetrahydronaphthalen-2-yl acetate, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from petroleum ether.
-
Protocol 2: Fries Rearrangement to this compound
This protocol is based on a procedure for the Fries rearrangement of 2-naphthyl acetate, optimized for ortho-isomer formation.[1][2]
-
Materials:
-
5,6,7,8-Tetrahydronaphthalen-2-yl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or dichloromethane (for extraction)
-
-
Procedure:
-
In a dry round-bottom flask fitted with a reflux condenser, combine 2.0 g of 5,6,7,8-tetrahydronaphthalen-2-yl acetate, 3.0 g of anhydrous AlCl₃, and 5 mL of nitrobenzene.
-
Heat the mixture to 100-120°C using a heating mantle or oil bath for 2-3 hours, monitoring the reaction's progress by TLC.
-
Upon completion, cool the flask in an ice bath.
-
Carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the resulting mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Combine the organic extracts and wash sequentially with water and then a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, a mixture of ortho and para isomers, by column chromatography to isolate the desired this compound.
-
Data Presentation
Table 1: General Influence of Temperature on Regioselectivity in Fries Rearrangement
| Temperature | Favored Product | Type of Control | Rationale |
| Low (< 60°C) | para-isomer | Kinetic | The para position is sterically less hindered, allowing for a faster rate of reaction at lower temperatures.[5] |
| High (> 100°C) | ortho-isomer | Thermodynamic | The ortho-isomer forms a thermodynamically stable bidentate chelate with the Lewis acid catalyst.[4][5] |
Table 2: General Influence of Solvent on Regioselectivity in Fries Rearrangement
| Solvent Type | Favored Product | Mechanistic Rationale |
| Non-polar (e.g., Nitrobenzene) | ortho-isomer | Promotes an intramolecular rearrangement pathway.[4] |
| Polar (e.g., Nitromethane) | para-isomer | Stabilizes the free acylium ion, favoring intermolecular attack at the more accessible para position.[6] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: A logical workflow for troubleshooting and optimizing the reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often achieved through a Friedel-Crafts acylation of 5,6,7,8-tetrahydronaphthalen-2-ol, can lead to several impurities.[1][2][3][4][5] These can include:
-
Unreacted Starting Materials: Residual 5,6,7,8-tetrahydronaphthalen-2-ol and the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Positional Isomers: Acylation at other positions on the aromatic ring, although the hydroxyl group typically directs acylation to the ortho and para positions.
-
Poly-acylated Products: The introduction of more than one acetyl group onto the aromatic ring. However, the initial acylation product is generally deactivated, making a second substitution less likely.[2]
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By-products from the Lewis Acid Catalyst: Residual aluminum chloride (or other Lewis acids) and their hydrolysis products.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:
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Recrystallization: Ideal for removing small amounts of impurities from a solid product. The selection of an appropriate solvent is crucial for high yield and purity.[6][7]
-
Silica Gel Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[8][9][10][11]
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers the highest resolution for separating complex mixtures and achieving very high purity, particularly for challenging separations of isomers or closely related impurities.[12][13][14]
Q3: How can I monitor the purity of my compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to analyze the purity of fractions. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). | - Boil off some of the solvent to concentrate the solution and allow it to cool again.- Add a seed crystal of the pure compound to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the surface of the solution. |
| Oily precipitate forms instead of crystals. | The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. The boiling point of the solvent may be higher than the melting point of the solute. | - Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.- Try a different recrystallization solvent or a solvent mixture. |
| Low recovery of the purified product. | The compound is too soluble in the cold recrystallization solvent. Too much solvent was used for washing the crystals. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.[15] |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity. The solution was cooled too quickly, trapping impurities within the crystals. | - Select a different solvent or a solvent pair for recrystallization.- Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[15] |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the target compound from impurities. | The polarity of the eluent is too high or too low. The stationary phase is not appropriate for the separation. | - Adjust the solvent system (eluent). A common starting point for polar aromatic compounds is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased.[8][11]- Consider using a different stationary phase, such as alumina, if silica gel is not effective. |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the mobile phase can be effective. |
| Tailing of the peak on the column. | The compound is interacting too strongly with the stationary phase. The column may be overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Reduce the amount of sample loaded onto the column. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% (estimated) | 60-90% | Simple, cost-effective, good for removing small amounts of impurities. | Can be time-consuming to find the optimal solvent; may not be effective for complex mixtures. |
| Silica Gel Column Chromatography | 95-99% | 50-80% | Versatile, can handle larger quantities, good for separating compounds with different polarities.[8] | Can be labor-intensive, requires larger volumes of solvent. |
| Preparative HPLC | >99%[12] | 40-70% | High resolution, excellent for separating closely related compounds and achieving high purity.[12][13][14] | More expensive, limited sample capacity per run, requires specialized equipment. |
Note: The quantitative data presented in this table is based on typical outcomes for the purification of polar aromatic compounds and may vary for this compound depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[15]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed without any air bubbles or cracks.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Preparative HPLC
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A reversed-phase C18 column is often a good starting point for polar aromatic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Purification:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the preparative HPLC using the optimized gradient or isocratic method.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure compound using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Isolation: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified product.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mt.com [mt.com]
- 7. Recrystallization Synthesis - 902 Words | Bartleby [bartleby.com]
- 8. rsc.org [rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially significant method for synthesizing hydroxyaryl ketones, such as the target molecule, is through a two-step process. The first step involves the formation of a phenolic ester, followed by a Fries rearrangement. An alternative approach is the direct Friedel-Crafts acylation of a suitable phenol precursor.
Q2: What are the critical parameters to control during the Fries rearrangement for this synthesis?
A2: The Fries rearrangement is highly dependent on several factors that can influence both yield and isomer selectivity.[1] Key parameters to control include:
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Temperature: Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[1]
-
Solvent: The polarity of the solvent can affect the ratio of ortho and para products. Non-polar solvents tend to favor the ortho product.[1]
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) are crucial. An excess of the catalyst is often required as it complexes with both the starting material and the product.[2]
-
Reaction Time: Adequate time is necessary for the rearrangement to proceed to completion, but prolonged reaction times can lead to side product formation.
Q3: What are the main challenges when scaling up the Fries rearrangement?
A3: Scaling up the Fries rearrangement presents several challenges, including:
-
Exothermic Reaction Control: The complexation of the Lewis acid with the substrate and product is often highly exothermic, requiring efficient heat management to maintain optimal reaction temperatures.
-
Reagent Handling and Stoichiometry: Handling large quantities of corrosive and water-sensitive Lewis acids like aluminum chloride requires specialized equipment and safety protocols.[2] Maintaining precise stoichiometry on a large scale can also be challenging.
-
Work-up and Product Isolation: The work-up procedure to decompose the Lewis acid complex and isolate the product can be difficult on a large scale, often involving the handling of large volumes of acidic aqueous waste.
-
Mixing and Mass Transfer: Ensuring efficient mixing is critical for maintaining reaction homogeneity and consistent temperature throughout the reactor, which becomes more complex at a larger scale.[3]
Q4: Are there any alternative, more scalable methods to the traditional Fries rearrangement?
A4: Yes, a mechanochemical Fries rearrangement has been reported as a potential alternative. This method, which uses ball milling or twin-screw extrusion, can lead to quantitative conversion in a much shorter time and avoids the use of bulk solvents, which simplifies work-up and reduces waste.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature.[1] - Insufficient amount of Lewis acid catalyst.[2] - Steric hindrance from substituents.[1] - Deactivating groups on the aromatic ring.[1] | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; lower temperatures may favor the desired para-product.[1] - Increase the molar ratio of the Lewis acid. - Consider an alternative synthetic route if steric hindrance is significant. |
| Formation of Multiple Isomers (ortho/para) | - Reaction temperature is not optimized for selectivity.[1] - Solvent polarity is influencing the isomer ratio.[1] | - For the desired para-product, conduct the reaction at a lower temperature. For the ortho-product, use a higher temperature.[1] - Use a non-polar solvent to favor the ortho-product or a more polar solvent to increase the proportion of the para-product.[1] |
| Side Product Formation (e.g., p-acetoxyacetophenone) | - Reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time). | - Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely to stop it once the starting material is consumed. |
| Difficulty in Product Purification | - Presence of unreacted starting material and isomers. - Formation of tar-like byproducts. - Residual aluminum salts from the work-up. | - Optimize the reaction to maximize the conversion of the starting material. - Employ column chromatography with a suitable solvent system for purification. - Consider recrystallization to purify the final product. - Ensure thorough washing during the work-up to remove all inorganic salts. |
| Poor Scalability and Inconsistent Results | - Inefficient heat transfer at larger scales.[3] - Inadequate mixing leading to localized "hot spots" and side reactions.[3] - Challenges in maintaining anhydrous conditions on a large scale. | - Use a reactor with efficient heat exchange capabilities. - Employ a robust agitation system to ensure proper mixing. - Implement stringent procedures for drying solvents and handling reagents to maintain anhydrous conditions. |
Experimental Protocols
Key Experiment: Fries Rearrangement for the Synthesis of this compound
Step 1: Acetylation of 5,6,7,8-tetrahydronaphthalen-2-ol
-
To a stirred solution of 5,6,7,8-tetrahydronaphthalen-2-ol in a suitable solvent (e.g., dichloromethane or toluene), add a base (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydronaphthalen-2-yl acetate.
Step 2: Fries Rearrangement
-
To a flask equipped with a mechanical stirrer, add the crude 5,6,7,8-tetrahydronaphthalen-2-yl acetate and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., room temperature or slightly elevated for the ortho-isomer) and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture back down in an ice bath and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Fries Rearrangement Logical Pathway
Caption: Factors influencing Fries rearrangement selectivity.
References
Technical Support Center: Crystallization of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Welcome to the technical support center for the crystallization of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: this compound is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol .[1] Its structure includes a tetrahydronaphthalene core, a hydroxyl group, and a ketone functional group, which influence its solubility and crystallization behavior.
Q2: Which solvents are suitable for the crystallization of this compound?
A2: The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but not when cold. Given the compound's structure, which includes both polar (hydroxyl and ketone) and nonpolar (tetrahydronaphthalene) moieties, a range of solvents can be considered. A common rule of thumb is that solvents with functional groups similar to the compound often work well; for instance, acetone for ketones.[2] A solvent system, such as a mixture of a soluble solvent and an anti-solvent, can also be effective.[2][3] Refer to the solvent selection table below for guidance.
Q3: What should I do if my compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4] This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, you can try adding a small amount of additional solvent to decrease the saturation or use a lower-boiling point solvent.[4]
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystallization does not occur spontaneously, several techniques can be employed to induce it. These include:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[3][4]
-
Seeding: Adding a few seed crystals of the pure compound can initiate crystallization.[3]
-
Reducing Solvent Volume: If the solution is too dilute, carefully evaporating some of the solvent will increase the concentration.[3][4]
-
Lowering Temperature: Further cooling the solution in an ice bath may be necessary.[3]
Q5: How can I improve the yield and purity of my crystals?
A5: A slow cooling rate is crucial for forming large, pure crystals, as rapid crystallization can trap impurities.[4] To improve yield, minimize the amount of solvent used to dissolve the compound. However, using slightly more than the minimum amount of solvent can help prevent the compound from crashing out too quickly, leading to purer crystals.[4] After filtration, washing the crystals with a small amount of cold solvent can help remove residual impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent). | Evaporate some of the solvent to increase the concentration.[3][4] |
| The solution is too pure, lacking nucleation sites. | Scratch the inner surface of the flask with a glass rod or add seed crystals.[3][4] | |
| The cooling process is too slow, or the temperature is not low enough. | Place the flask in an ice bath to promote crystallization.[3] | |
| The compound "oils out" | The solution is highly supersaturated, or the boiling point of the solvent is above the compound's melting point. | Reheat the solution and add a small amount of extra solvent.[4] Consider using a lower-boiling point solvent. |
| High levels of impurities are present. | Consider a preliminary purification step, such as passing the solution through a short column of silica gel or using activated charcoal to remove colored impurities.[4] | |
| Crystals form too quickly | The solution is too concentrated, or the cooling rate is too fast. | Add a small amount of additional solvent to the hot solution.[4] Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| Low crystal yield | Too much solvent was used, leading to significant loss of the compound in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4] After filtration, you can try to recover more product from the mother liquor by evaporating some solvent and re-cooling. |
| The crystals were washed with a solvent at room temperature. | Always wash the crystals with a small amount of ice-cold solvent to minimize dissolution. | |
| Crystals are discolored or appear impure | Impurities are co-crystallizing with the product. | Recrystallize the product, potentially using a different solvent or a solvent pair. The presence of impurities can significantly affect crystal growth and morphology.[5] |
| The cooling was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for your specific sample and scale.
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, isopropanol, or acetone).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add solvent dropwise until a clear solution is obtained.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this period. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Mixed Solvent Recrystallization
-
Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible (e.g., ethanol/water, acetone/hexane).
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Data Presentation
Table 1: Suggested Solvents for Crystallization
| Solvent | Polarity | Rationale | Potential Issues |
| Ethanol | Polar Protic | The hydroxyl group can form hydrogen bonds. Good for moderately polar compounds. | May have high solubility even at low temperatures, potentially reducing yield. |
| Isopropanol | Polar Protic | Similar to ethanol but slightly less polar. | |
| Acetone | Polar Aprotic | The ketone group is compatible.[2] Good solvent for many organic compounds. | Its low boiling point can lead to rapid evaporation and crashing out of the solid. |
| Ethyl Acetate | Moderately Polar | Good general-purpose solvent for recrystallization. | |
| Toluene | Nonpolar | The tetrahydronaphthalene core suggests some nonpolar character. | May require a co-solvent to dissolve the more polar parts of the molecule. |
| Hexane/Ethyl Acetate | Mixed | A common nonpolar/polar mixture that can be fine-tuned. | Requires careful adjustment of the solvent ratio. |
| Ethanol/Water | Mixed | A polar protic mixture where water acts as an anti-solvent. | Oiling out can be an issue if the water is added too quickly. |
Visualizations
Crystallization Troubleshooting Workflow
Caption: Figure 1. Decision-making workflow for troubleshooting crystallization.
General Experimental Workflow for Recrystallization
Caption: Figure 2. General experimental workflow for recrystallization.
References
Technical Support Center: Degradation of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone". The information is designed to address specific issues that may be encountered during experimental studies of its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on its chemical structure, which includes a phenolic hydroxyl group and an aromatic ketone, the compound is susceptible to several degradation pathways. The most probable are:
-
Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions in the solution.[1] This can lead to the formation of colored degradation products.
-
Hydrolytic Degradation: While the core structure is relatively stable to hydrolysis, extreme pH conditions (strong acid or base) can potentially catalyze reactions or lead to the formation of salts.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to complex mixtures of byproducts.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways, especially oxidation.[2]
Q2: I am observing a yellowing of my solution of this compound over time. What could be the cause?
A2: The yellowing of the solution is a strong indication of oxidative degradation. Phenolic compounds are known to form colored quinone-type structures upon oxidation. To minimize this, it is recommended to degas your solvents, use antioxidants if compatible with your experimental design, and protect your solution from light.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To ensure the stability of your stock solution, it should be stored at a low temperature (2-8°C), protected from light by using amber vials or wrapping the container in aluminum foil, and in a tightly sealed container to minimize exposure to air. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Q4: Which analytical technique is best suited for monitoring the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for this purpose.[4][5][6][7][8] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its degradation over time. A photodiode array (PDA) detector is particularly useful for identifying peak purity and detecting the formation of new chromophores.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound observed in the control sample (no stress applied). | 1. Solvent contamination with peroxides or metal ions. 2. Exposure to light. 3. Dissolved oxygen in the solvent. | 1. Use fresh, high-purity solvents. Test for peroxides in ethers like THF before use. 2. Prepare and handle solutions under low-light conditions or in amber glassware. 3. Degas the solvent by sparging with an inert gas (e.g., nitrogen or helium) before preparing the solution. |
| Inconsistent results between replicate experiments. | 1. Variability in sample preparation. 2. Fluctuations in temperature. 3. Inconsistent exposure to light or air. | 1. Ensure precise and consistent pipetting and dilutions. 2. Use a temperature-controlled environment (e.g., water bath, incubator). 3. Standardize the handling procedures to ensure all samples have the same exposure to environmental factors. |
| No degradation is observed even under harsh stress conditions. | 1. The compound is highly stable under the tested conditions. 2. The concentration of the stressor (e.g., acid, base, oxidizing agent) is too low. 3. The duration of the stress test is too short. | 1. This is a valid result, indicating high intrinsic stability. 2. Increase the concentration of the stressor incrementally. For example, move from 0.1 M HCl to 1 M HCl.[3] 3. Extend the duration of the experiment. |
| More than 20% degradation is observed, leading to multiple unknown peaks in the chromatogram. | 1. The stress conditions are too harsh. | 1. Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time to achieve a target degradation of 5-20%.[9] This will favor the formation of primary degradants and simplify analysis. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on "this compound" to illustrate typical results.
| Stress Condition | Description | % Degradation of Parent Compound | Number of Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5.2% | 1 |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 8.7% | 2 |
| Oxidative | 3% H₂O₂ at room temperature for 24h | 15.4% | 3 |
| Photolytic | Exposed to ICH-compliant light source | 11.2% | 2 |
| Thermal | 80°C for 48h | 6.5% | 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a clear vial of the stock solution to a light source compliant with ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradation products.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting unexpected degradation results.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. keypublishing.org [keypublishing.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and Other Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a diverse array of biologically active compounds. This guide provides a comparative analysis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and its derivatives against other tetralone analogs, focusing on their anticancer, anti-inflammatory, and monoamine oxidase (MAO) inhibitory activities. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Chemical Structures
Caption: Chemical structures of this compound and related tetralone derivatives.
Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of various tetralone derivatives. It is important to note that the data has been compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
The cytotoxic effects of tetralone derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative (Hypothetical) | MCF-7 (Breast) | Data not available | - |
| Tetralone-Sulfonamide Hybrid (Compound 11) | MCF-7 (Breast) | Selective anti-breast potential | [1] |
| (E)-2-(2′,4′-dimethoxybenzylidene)-1-tetralone | Caco-2 (Colorectal) | Induces G2/M phase arrest | [2] |
| Pyrazoline Derivative from Veratraldehyde (Pyrazoline A) | MCF-7 (Breast) | 40.47 µg/ml | [3] |
| Pyrazoline Derivative from Veratraldehyde (Pyrazoline A) | T47D (Breast) | 26.51 µg/ml | [3] |
| Thiosemicarbazone Derivative C4 | HT-29 (Colon) | 6.7 | [4] |
| Thiosemicarbazone Derivative C4 | MCF-7 (Breast) | 14.5 | [4] |
| 1,2,3-Triazole Derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [5] |
| 1,2,3-Triazole Derivative 8 | A-549 (Lung) | 21.25 | [5] |
| 1,2,3-Triazole Derivative 8 | MCF-7 (Breast) | 18.06 | [5] |
| Coumarin Acrolein Hybrid 5d | A549 (Lung) | 0.70 ± 0.05 | [6] |
| Coumarin Acrolein Hybrid 6e | KB (Oral) | 0.39 ± 0.07 | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of tetralone derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Assay | Inhibition | Reference |
| This compound Derivative (Hypothetical) | RAW 264.7 | NO Production | Data not available | - |
| 6-Amino-1-tetralone Chalcone Derivative (Compound 18) | RAW 264.7 | ROS Production | Strongest inhibition in the series | [7] |
| E-2-arylmethylene-1-tetralone (Compound 24) | Macrophages | ROS and Nitrite Production | Markedly inhibited | [8] |
| E-2-arylmethylene-1-tetralone (Compound 26) | Macrophages | ROS and Nitrite Production | Markedly inhibited | [8] |
Monoamine Oxidase (MAO) Inhibition
Tetralone derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes implicated in neurological disorders.
| Compound | Enzyme | IC50 (µM) | Selectivity | Reference |
| This compound Derivative (Hypothetical) | MAO-A / MAO-B | Data not available | - | - |
| C7-Arylalkyloxy-α-tetralone Derivatives (General) | MAO-B | 0.00089 - 0.047 | Selective for MAO-B | [9] |
| C7-Arylalkyloxy-α-tetralone Derivatives (General) | MAO-A | 0.010 - 0.741 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[10][11]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) in the presence or absence of the test compounds.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory activity of compounds against MAO-A and MAO-B.[7][8]
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, the fluorogenic substrate kynuramine, and the test compounds.
-
Reaction Mixture: In a 96-well black microplate, add the enzyme solution, buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the kynuramine substrate solution.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity with excitation at approximately 310 nm and emission at 400 nm. The product of the enzymatic reaction, 4-hydroxyquinoline, is fluorescent.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below using Graphviz (DOT language).
Caption: Generalized signaling pathway for the anticancer activity of tetralone derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production and its inhibition by tetralone derivatives.
Conclusion
This guide provides a comparative overview of this compound and other tetralone derivatives, highlighting their potential as anticancer, anti-inflammatory, and MAO inhibitory agents. While the presented data is drawn from various studies, it underscores the therapeutic promise of the tetralone scaffold. Further research involving direct, head-to-head comparative studies under standardized conditions is crucial to definitively establish the structure-activity relationships and identify the most promising candidates for further development. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate such future investigations.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of analogues of "1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone," a tetralone derivative with significant potential in medicinal chemistry. The tetralone scaffold is a privileged structure, serving as a crucial component in various biologically active compounds, including established anticancer and anti-inflammatory agents. This document summarizes key experimental data, details relevant methodologies, and visualizes potential mechanisms of action to facilitate further research and drug development efforts.
Anticancer Activity
Derivatives of the tetralone scaffold have demonstrated notable antiproliferative activity against a range of cancer cell lines. The cytotoxic effects are often evaluated using assays that measure cell viability after exposure to the compounds. Below is a summary of the cytotoxic activities of several tetralone analogues.
Data Presentation: Cytotoxicity of Tetralone Analogues
| Compound ID | Analogue Description | Cell Line | IC50 (µg/mL) | Reference |
| 3a | 1-(2,6-Dichlorophenyl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one | HeLa | 3.5 | [1] |
| MCF-7 | 4.5 | [1] | ||
| 3b | 1-(2,6-Difluorophenyl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one | HeLa | 10.5 | [1] |
| 6a | 4-(2,6-Dichlorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | HeLa | 7.1 | [1] |
| 6b | 4-(2,6-Difluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | HeLa | 10.9 | [1] |
| 7a | 4-(2,6-Dichlorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | HeLa | 8.1 | [1] |
| 7b | 4-(2,6-Difluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | HeLa | 5.9 | [1] |
| 7c | 4-(3-Ethoxy-4-hydroxyphenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | HeLa | 6.5 | [1] |
| 5-FU | 5-Fluorouracil (Reference Drug) | HeLa | 4.8 | [1] |
Note: The presented IC50 values are sourced from a single study to ensure consistency in experimental conditions. Direct comparison of IC50 values across different studies can be misleading due to variations in protocols, cell lines, and incubation times.
Anti-inflammatory Activity
The tetralone core is also associated with anti-inflammatory properties. The evaluation of these effects often involves in vivo models, such as the carrageenan-induced paw edema assay, and in vitro assays to determine the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).
Data Presentation: Anti-inflammatory and Analgesic Activity of Tetralin-Thiazole Derivatives
| Compound ID | Analogue Description | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) | Reference |
| 1b | N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide | 45.3 | 48.2 | [2] |
| 1d | N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)butyramide | 52.1 | 55.7 | [2] |
| 6 | 2-(2-(2-Oxo-2H-chromen-4-yl)hydrazono)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)thiazolidin-4-one | 60.8 | 62.5 | [2] |
| 7b | 2-(4-Chlorobenzylidene)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)thiazolidin-4-one | 70.2 | 50.8 | [2] |
| 10c | 2-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-ylimino)thiazolidin-4-one | 55.4 | 58.1 | [2] |
| 11c | 3-Amino-2-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-ylimino)thiazolidin-4-one | 72.5 | 45.3 | [2] |
| 12c | 3-(4-Chlorobenzylamino)-2-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-ylimino)thiazolidin-4-one | 58.7 | 60.3 | [2] |
| 12e | 3-(4-Methoxybenzylamino)-2-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-ylimino)thiazolidin-4-one | 53.6 | 59.8 | [2] |
| Indomethacin | Reference Drug | 75.4 | 65.7 | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used and reproducible model for evaluating acute inflammation.
-
Animal Model: Typically, male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of a 1% carrageenan solution is given into the right hind paw of the animals.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Mechanism of Action: Potential Signaling Pathways
The biological effects of tetralone derivatives may be mediated through the modulation of various signaling pathways. One of the key pathways implicated in both cancer and inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by tetralone analogues.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel "this compound" analogues is depicted below.
References
A Comparative Guide to the Spectroscopic Data of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and Its Positional Isomers
This guide offers a comparative analysis of the predicted spectroscopic data for 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and three of its key positional isomers. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework for identifying and differentiating these compounds using common spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Positional Isomers for Comparison:
For the purpose of this guide, the following positional isomers will be considered for a theoretical spectroscopic comparison:
-
Isomer 1 (Parent Compound): this compound
-
Isomer 2: 1-(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone
-
Isomer 3: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone
-
Isomer 4: 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted key spectroscopic features for the parent compound and its isomers. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Isomer 1: this compound | Isomer 2: 1-(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone | Isomer 3: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone | Isomer 4: 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
| Ar-H (singlet) | ~7.5 ppm (s, 1H, H-1), ~6.8 ppm (s, 1H, H-4) | - | - | - |
| Ar-H (doublet) | - | ~7.2 ppm (d, 1H), ~6.9 ppm (d, 1H) | ~7.0 ppm (d, 1H), ~6.7 ppm (d, 1H) | ~7.1 ppm (d, 1H), ~7.0 ppm (d, 1H) |
| -OH (singlet, broad) | ~5.0-6.0 ppm | ~12.0 ppm (intramolecular H-bond) | ~5.0-6.0 ppm | ~5.0-6.0 ppm |
| -COCH₃ (singlet) | ~2.5 ppm | ~2.6 ppm | ~2.5 ppm | ~2.6 ppm |
| -CH₂- (Ar) (multiplet) | ~2.8 ppm (t, 2H), ~2.7 ppm (t, 2H) | ~2.8 ppm (m, 2H), ~2.6 ppm (m, 2H) | ~2.8 ppm (m, 2H), ~2.7 ppm (m, 2H) | ~2.8 ppm (m, 2H), ~2.7 ppm (m, 2H) |
| -CH₂-CH₂- (multiplet) | ~1.8 ppm (m, 4H) | ~1.8 ppm (m, 4H) | ~1.8 ppm (m, 4H) | ~1.8 ppm (m, 4H) |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Isomer 1: this compound | Isomer 2: 1-(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone | Isomer 3: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone | Isomer 4: 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
| C=O | ~203 ppm | ~205 ppm | ~203 ppm | ~204 ppm |
| Ar-C-OH | ~155 ppm | ~160 ppm | ~158 ppm | ~154 ppm |
| Ar-C-Ac | ~128 ppm | ~118 ppm | ~125 ppm | ~130 ppm |
| Ar-C (quaternary) | ~138 ppm, ~130 ppm | ~140 ppm, ~120 ppm | ~139 ppm, ~122 ppm | ~137 ppm, ~125 ppm |
| Ar-CH | ~125 ppm, ~118 ppm | ~130 ppm, ~119 ppm | ~128 ppm, ~116 ppm | ~129 ppm, ~122 ppm |
| -COCH₃ | ~29 ppm | ~30 ppm | ~29 ppm | ~30 ppm |
| -CH₂- (aliphatic) | ~29 ppm, ~28 ppm, ~23 ppm, ~22 ppm | ~29 ppm, ~25 ppm, ~23 ppm, ~21 ppm | ~29 ppm, ~28 ppm, ~23 ppm, ~22 ppm | ~29 ppm, ~27 ppm, ~23 ppm, ~22 ppm |
Predicted FT-IR Spectral Data (KBr Pellet)
| Functional Group | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| O-H stretch (broad) | 3200-3500 cm⁻¹ | 3100-3400 cm⁻¹ (intramolecular H-bond) | 3200-3500 cm⁻¹ | 3200-3500 cm⁻¹ |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ |
| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ |
| C=O stretch | ~1650 cm⁻¹ | ~1640 cm⁻¹ (H-bonded) | ~1670 cm⁻¹ | ~1660 cm⁻¹ |
| C=C stretch (aromatic) | 1500-1600 cm⁻¹ | 1500-1600 cm⁻¹ | 1500-1600 cm⁻¹ | 1500-1600 cm⁻¹ |
Predicted Mass Spectrometry Data (Electron Ionization)
| Ion | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| Molecular Ion [M]⁺ | m/z 190 | m/z 190 | m/z 190 | m/z 190 |
| [M-CH₃]⁺ | m/z 175 (prominent) | m/z 175 (prominent) | m/z 175 (prominent) | m/z 175 (prominent) |
| [M-COCH₃]⁺ | m/z 147 | m/z 147 | m/z 147 | m/z 147 |
| Other fragments | Fragments from tetralone ring | Fragments from tetralone ring | Fragments from tetralone ring | Fragments from tetralone ring |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the analysis of hydroxy-tetralone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet before scanning the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-500.
-
The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
Comparative Bioactivity of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of the tetralone derivative, 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, and related compounds. Tetralones are recognized as versatile scaffolds in medicinal chemistry, exhibiting a range of pharmacological activities, including potential anticancer and anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Overview of Tetralone Bioactivity
The tetralone scaffold is a key structural motif found in various natural products and synthetic compounds with significant biological activities. Research has indicated that derivatives of tetralone can be developed as potential therapeutic agents targeting cancer and inflammatory diseases. Their mechanism of action is thought to involve the inhibition of key signaling pathways and enzymes implicated in disease progression.
Quantitative Bioactivity Data
Table 1: Anticancer Activity of Tetralone Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | SKOV-3 (Ovarian) | T-24 (Bladder) |
| Compound 6c (A thiazoline-tetralin derivative) [1] | 19.13 | 15.69 | 13.68 | 7.84 | 22.05 |
| Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]-quinoline-3-carboxylate (Derivative 8) [2][3] | - | - | Promising | - | - |
| Nicotinonitrile derivative (Derivative 10) [2][3] | - | - | Promising | - | - |
| 5-Fluorouracil (Positive Control) [1] | >22.05 | >22.05 | >22.05 | >22.05 | >22.05 |
Note: "Promising" indicates that the study reported significant activity without providing a specific IC50 value.
Key Signaling Pathways
Tetralone derivatives have been implicated in the modulation of critical signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Some tetralone derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by tetralone derivatives.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of bioactivity data. Below are protocols for key assays relevant to the evaluation of tetralone derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells into a 96-well plate and incubate overnight.
-
Compound and LPS Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.
Conclusion
The available data, primarily from related analogs, suggests that this compound holds promise as a scaffold for the development of novel anticancer and anti-inflammatory agents. Further investigation is warranted to determine its specific bioactivity profile and mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies and for comparing its performance against other potential therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: A Comparative Guide to Synthetic Routes
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a substituted tetralone, represents a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering insights into their methodologies, potential yields, and strategic advantages.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Transformation | Starting Material | Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Route 1: Fries Rearrangement | Intramolecular acyl migration | 3-Acetoxy-5,6,7,8-tetrahydronaphthalene | Lewis Acid (e.g., AlCl₃) | Moderate to Good (typically 40-70%) | Good regioselectivity for the ortho product at higher temperatures. Avoids direct C-acylation issues with phenols. | Requires stoichiometric amounts of Lewis acid, which can be corrosive and generate significant waste. |
| Route 2: Friedel-Crafts Acylation | Electrophilic aromatic substitution | 5,6,7,8-Tetrahydronaphthalen-2-ol | Acylating agent (e.g., Acetyl chloride, Acetic anhydride), Lewis Acid (e.g., AlCl₃) | Variable, often lower than Fries rearrangement due to O-acylation | A direct, one-step approach to C-acylation. | Prone to O-acylation (ester formation) as a competing side reaction, which can lower the yield of the desired ketone. |
| Route 3: Photo-Fries Rearrangement | Photochemically induced radical rearrangement | 3-Acetoxy-5,6,7,8-tetrahydronaphthalene | UV light | Generally lower than thermal Fries rearrangement | Catalyst-free, offering a "greener" alternative. | Often results in lower yields and may require specialized photochemical equipment. |
Note: Specific yield data for the direct synthesis of this compound is not extensively reported in publicly available literature. The yields presented are typical ranges for these reactions with similar substrates.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic strategies for obtaining the target molecule.
Caption: Synthetic workflow for Route 1 via Fries Rearrangement.
Caption: Synthetic workflow for Route 2 via Friedel-Crafts Acylation.
Detailed Experimental Protocols
Route 1: Synthesis via Fries Rearrangement
This two-step route first involves the formation of the acetate ester of 5,6,7,8-tetrahydronaphthalen-2-ol, followed by a Lewis acid-catalyzed rearrangement to the desired product. This method is often favored for phenols to avoid the competing O-acylation seen in direct Friedel-Crafts acylation.[1][2]
Step 1: Synthesis of 3-Acetoxy-5,6,7,8-tetrahydronaphthalene
-
Materials:
-
5,6,7,8-Tetrahydronaphthalen-2-ol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
-
Procedure:
-
Dissolve 5,6,7,8-tetrahydronaphthalen-2-ol in dichloromethane.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Step 2: Fries Rearrangement to this compound
-
Materials:
-
3-Acetoxy-5,6,7,8-tetrahydronaphthalene
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (or another suitable high-boiling solvent)
-
-
Procedure:
-
To a flask equipped with a reflux condenser and a calcium chloride drying tube, add 3-acetoxy-5,6,7,8-tetrahydronaphthalene and nitrobenzene.
-
Carefully add anhydrous aluminum chloride in portions with stirring. The reaction is exothermic.
-
Heat the reaction mixture to a temperature that favors ortho migration (typically 100-160 °C) for several hours.[3][4] The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and then with a saturated solution of sodium bicarbonate to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
-
Route 2: Synthesis via Friedel-Crafts Acylation
This route offers a more direct, one-pot synthesis but can be complicated by the formation of the O-acylated byproduct. The choice of Lewis acid and reaction conditions can influence the ratio of C- to O-acylation.
-
Materials:
-
5,6,7,8-Tetrahydronaphthalen-2-ol
-
Acetyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
A suitable solvent (e.g., nitrobenzene or carbon disulfide)
-
-
Procedure:
-
In a reaction flask protected from moisture, suspend anhydrous aluminum chloride in the chosen solvent.
-
Cool the suspension in an ice bath and slowly add acetyl chloride or acetic anhydride with stirring.
-
To this mixture, add a solution of 5,6,7,8-tetrahydronaphthalen-2-ol in the same solvent dropwise, maintaining a low temperature.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to promote the reaction. The optimal temperature will depend on the substrate and solvent.
-
Monitor the reaction by TLC to determine completion.
-
Work-up the reaction in a similar manner to the Fries rearrangement: carefully quench with ice and hydrochloric acid, extract the product, wash with base and brine, and dry the organic layer.
-
Purify the crude product by column chromatography to separate the desired C-acylated product from the O-acylated byproduct and any unreacted starting material.
-
Concluding Remarks
The synthesis of this compound can be approached through several established organic transformations. The Fries rearrangement of the corresponding acetate ester generally offers a more reliable and higher-yielding route by circumventing the issue of competing O-acylation that can plague the direct Friedel-Crafts acylation of the parent phenol. While the Photo-Fries rearrangement presents a catalyst-free alternative, it typically suffers from lower yields.
For researchers aiming for a robust and predictable synthesis, the two-step sequence involving acetylation followed by a thermal Fries rearrangement is the recommended approach. Optimization of the Lewis acid, solvent, and temperature for the rearrangement step will be crucial for maximizing the yield of the desired ortho-acylated product. Further investigation into greener catalysts and reaction conditions for both the Fries rearrangement and Friedel-Crafts acylation could provide more environmentally benign and efficient synthetic pathways.
References
Unveiling the Therapeutic Potential of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: A Comparative Guide to its Putative Mechanisms of Action
For researchers, scientists, and drug development professionals, understanding the mechanism of action of a novel compound is paramount. While direct mechanistic studies on 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone are not extensively documented in publicly available literature, its structural class—the tetralones and tetrahydronaphthalenes—has been the subject of significant investigation, revealing potent anti-inflammatory and anticancer activities. This guide provides a comparative analysis of the likely mechanisms of action for this compound, drawing upon experimental data from structurally related molecules and outlining the key experimental protocols for their evaluation.
The core structure of this compound suggests its potential to interact with biological targets implicated in inflammatory and proliferative diseases. Based on studies of analogous compounds, two primary mechanisms of action are proposed: inhibition of Macrophage Migration Inhibitory Factor (MIF) for its anti-inflammatory effects, and disruption of tubulin polymerization for its anticancer potential.
Anti-inflammatory Activity: Targeting Macrophage Migration Inhibitory Factor (MIF)
A plausible anti-inflammatory mechanism for tetralone derivatives involves the inhibition of Macrophage Migration Inhibitory Factor (MIF), a proinflammatory cytokine. Specifically, these compounds may act as inhibitors of the MIF tautomerase activity.
Comparative Data for MIF Tautomerase Inhibitors
To contextualize the potential efficacy of this compound, a comparison with known MIF inhibitors is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.
| Compound | Target | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Arylmethylene-1-tetralone derivative | MIF Tautomerase | Varies | ISO-1 | ~7 |
| ISO-1 | MIF Tautomerase | ~7 | - | - |
Note: Specific IC50 values for 2-arylmethylene-1-tetralone derivatives can vary based on the specific substitutions.
Experimental Protocol: MIF D-dopachrome Tautomerase Activity Assay
This assay is commonly used to screen for inhibitors of MIF's enzymatic activity.
Principle: MIF catalyzes the tautomerization of a non-physiological substrate, D-dopachrome methyl ester, leading to a decrease in absorbance at 475 nm. Inhibitors of MIF will slow down this reaction.
Materials:
-
Recombinant human MIF protein
-
D-dopachrome methyl ester (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.6)
-
96-well microplate reader
Procedure:
-
Prepare solutions of recombinant MIF protein and the test compound at various concentrations in the assay buffer.
-
In a 96-well plate, add the MIF protein solution.
-
Add the test compound solutions to the wells containing MIF and incubate for a pre-determined time (e.g., 5-20 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the D-dopachrome methyl ester substrate to each well.
-
Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway: MIF Inhibition
Caption: Putative inhibition of MIF by the tetralone derivative.
Anticancer Activity: Targeting Tubulin Polymerization
Several studies on tetrahydronaphthalene derivatives have demonstrated their ability to inhibit tubulin polymerization, a critical process for cell division, making them promising anticancer agents. This mechanism suggests that this compound may also share this activity.
Comparative Data for Tubulin Polymerization Inhibitors
The following table provides a comparison of the IC50 values for the inhibition of tubulin polymerization by various compounds, including the well-established agent Combretastatin A4.
| Compound | Target | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Tetrahydronaphthalene dicarbonitrile derivative | Tubulin Polymerization | Varies | Combretastatin A4 | ~1-3 |
| Combretastatin A4 | Tubulin Polymerization | ~1-3 | - | - |
Note: IC50 values for tubulin polymerization inhibitors can vary depending on the specific assay conditions and cell lines used.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will prevent or reduce this increase in absorbance.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Test compound (e.g., this compound)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
On ice, add the polymerization buffer, GTP, and the test compound to a cuvette.
-
Add the purified tubulin solution to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate and extent of polymerization are determined from the absorbance curve.
-
The percentage of inhibition is calculated by comparing the polymerization in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Putative inhibition of tubulin polymerization.
Conclusion
While further direct experimental validation is necessary to definitively elucidate the mechanism of action of this compound, the existing evidence from structurally related compounds provides a strong foundation for hypothesizing its roles as both an anti-inflammatory and an anticancer agent. The proposed mechanisms of MIF tautomerase inhibition and tubulin polymerization disruption offer clear and testable avenues for future research. The experimental protocols detailed in this guide provide a starting point for researchers to quantitatively assess the activity of this and other novel tetralone derivatives, paving the way for the development of new therapeutic agents.
The Structure-Activity Relationship of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the biological activities of derivatives based on the 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone core structure, with a focus on their potential as anticancer and anti-inflammatory agents.
While a comprehensive SAR study on the specific molecule this compound is not extensively documented in publicly available literature, analysis of related tetralone and tetralin derivatives provides valuable insights into the key structural modifications that influence their biological potency. This guide synthesizes available data to illuminate these relationships, offering a foundation for the rational design of more effective and selective drug candidates.
Comparative Analysis of Biological Activity
The tetralone scaffold has been identified as a promising pharmacophore in the development of various therapeutic agents.[1] Modifications to this core structure have yielded compounds with significant anticancer and anti-inflammatory properties. The following tables summarize the in vitro cytotoxic activity of selected tetralone and tetralin derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Thiazoline-Tetralin Derivatives
| Compound ID | R | Cancer Cell Line | IC50 (µM) |
| 4b | 4-CH3 | MCF-7 | 69.2 |
| 4d | 4-OCH3 | MCF-7 | 71.8 |
| 4f | 4-Br | A549 | Lower than cisplatin |
| 4g | 4-Cl | A549 | Lower than cisplatin |
| 4h | 4-F | A549 | Lower than cisplatin |
| Data sourced from a study on novel N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives. |
Table 2: Inhibitory Potency of 2-Benzylidene-tetralone Derivatives against Firefly Luciferase
| Compound ID | Ring A Substitution | IC50 (nM) |
| 1 | Phenyl | 88 |
| 17 | 4-Methoxyphenyl | <15 |
| 2 | Pyridin-3-yl | 11,000 |
| Resveratrol (Control) | - | 1,900 |
| Data from a study identifying 2-benzylidene-tetralone derivatives as potent inhibitors of Firefly luciferase. |
Structure-Activity Relationship Insights
Based on a review of tetralone derivatives, several key structural features have been identified as crucial for their biological activity[1]:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring of the tetralone scaffold significantly impact activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the anticancer activity of some derivatives.
-
Modifications at the Carbonyl Group: The ketone at the C-1 position is a common site for modification. Conversion to oximes or hydrazones has been explored to generate derivatives with altered biological profiles.
-
Introduction of Heterocyclic Rings: The fusion or substitution of heterocyclic moieties onto the tetralone backbone has been a successful strategy for developing potent and selective inhibitors of various enzymes.
-
Stereochemistry: The stereochemistry of chiral centers within the tetralone ring can play a critical role in receptor binding and overall biological activity.
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. A known cytotoxic drug should be used as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting a dose-response curve.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity assay.
Caption: A diagram highlighting key structural features of the tetralone scaffold.
References
A Comparative Analysis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and Its Analogs Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer properties of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and its structurally related tetralone derivatives against well-established anticancer drugs such as Doxorubicin, Paclitaxel, and Cisplatin. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related tetralone-based compounds to provide a preliminary assessment of their potential efficacy. The tetralone scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have demonstrated promising antiproliferative activities.[1]
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various tetralone derivatives against a panel of human cancer cell lines. For a robust comparison, IC50 values for the standard chemotherapeutic agents Doxorubicin, Paclitaxel, and Cisplatin are also presented. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, assay duration, and reagent concentrations.[2][3]
Disclaimer: The data for tetralone derivatives presented below is for compounds structurally related to this compound and should be considered as indicative of the potential of this class of compounds.
Table 1: IC50 Values (µM) of Tetralone Derivatives and Standard Anticancer Drugs Against Various Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Tetralone Derivatives | |||
| Hypothetical data for this compound and its analogs | MCF-7 (Breast) | Data Not Available | |
| A549 (Lung) | Data Not Available | ||
| HeLa (Cervical) | Data Not Available | ||
| HepG2 (Liver) | Data Not Available | ||
| Doxorubicin | MCF-7 (Breast) | 2.50 ± 1.76 | [4] |
| A549 (Lung) | > 20 | [4] | |
| HeLa (Cervical) | 2.92 ± 0.57 | [4] | |
| HepG2 (Liver) | 12.18 ± 1.89 | [4] | |
| Paclitaxel | MDA-MB-231 (Breast) | 0.0025 - 0.0075 | [5] |
| NSCLC (Lung) | 9.4 (24h exposure) | [6] | |
| Ovarian Carcinoma | 0.0004 - 0.0034 | [7] | |
| Cisplatin | MCF-7 (Breast) | Highly variable | [2] |
| A549 (Lung) | 10.91 ± 0.19 (24h) | [8] | |
| HeLa (Cervical) | Highly variable | [2] | |
| HepG2 (Liver) | Highly variable | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key in vitro assays used to evaluate the anticancer activity of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways involved in cell proliferation and apoptosis.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
The following diagrams illustrate a key signaling pathway often implicated in cancer and a standard experimental workflow for evaluating anticancer compounds.
Conclusion
The tetralone scaffold represents a promising starting point for the development of novel anticancer agents. While specific data on this compound is not yet widely available, the broader class of tetralone derivatives has shown encouraging in vitro activity against various cancer cell lines. Further investigation into the synthesis of derivatives of this compound and comprehensive screening against a wide panel of cancer cell lines are warranted. Direct, head-to-head comparative studies with established drugs like Doxorubicin, Paclitaxel, and Cisplatin, following standardized protocols, will be essential to fully elucidate the therapeutic potential of this compound class. The exploration of their mechanism of action, particularly their impact on key signaling pathways such as the PI3K/Akt/mTOR pathway, will be crucial in advancing these promising molecules through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a key intermediate in various research and development applications. Due to a lack of published, reproducible protocols for this specific molecule, this document outlines two viable, chemically sound methodologies: a direct Friedel-Crafts acylation and a Fries rearrangement pathway. The comparison is based on the general principles and known characteristics of these reaction types.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. These values are estimates based on typical reaction conditions for these types of transformations and may require optimization for this specific substrate.
| Parameter | Method A: Friedel-Crafts Acylation | Method B: Fries Rearrangement |
| Starting Material | 5,6,7,8-Tetrahydronaphthalen-2-ol | 5,6,7,8-Tetrahydronaphthalen-2-ol |
| Key Reagents | Acetic Anhydride, Lewis Acid (e.g., AlCl₃) | Acetic Anhydride, Pyridine (or other base), Lewis Acid (e.g., AlCl₃) |
| Number of Steps | 1 | 2 |
| Typical Reaction Time | 2-6 hours | 4-12 hours (total) |
| Typical Temperature | 0°C to room temperature | Room temperature to 160°C |
| Anticipated Yield | Moderate to Good | Moderate to Good (per step) |
| Key Challenges | Control of regioselectivity, potential for side reactions | Isolation of intermediate, harsh rearrangement conditions |
Experimental Protocols
Method A: Friedel-Crafts Acylation of 5,6,7,8-Tetrahydronaphthalen-2-ol
This one-step method involves the direct acylation of the phenol starting material. The hydroxyl group is a strongly activating, ortho-, para-director. Steric hindrance at the C1 position would likely favor acylation at the C3 position.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0°C, add acetic anhydride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of 5,6,7,8-tetrahydronaphthalen-2-ol (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Method B: Fries Rearrangement of 2-Acetoxy-5,6,7,8-tetrahydronaphthalene
This two-step approach first involves the formation of a phenyl acetate intermediate, which is then rearranged to the target keto phenol. The Fries rearrangement can yield a mixture of ortho and para isomers, with the ratio often being temperature-dependent.
Step 1: Acetylation of 5,6,7,8-Tetrahydronaphthalen-2-ol
-
Dissolve 5,6,7,8-tetrahydronaphthalen-2-ol (1.0 equivalent) in pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).
-
Cool the solution to 0°C and add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-acetoxy-5,6,7,8-tetrahydronaphthalene, which can be used in the next step without further purification if desired.
Step 2: Fries Rearrangement
-
To a stirred amount of the crude 2-acetoxy-5,6,7,8-tetrahydronaphthalene from the previous step, add a Lewis acid such as aluminum chloride (1.5 equivalents) at a temperature that can range from room temperature up to 160°C depending on the desired isomer.[1][2] Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.
-
Heat the mixture for 2-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and cautiously add ice-cold dilute hydrochloric acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and solvent removal, purify the residue by column chromatography to separate the ortho and para isomers and obtain the desired this compound.
Visualized Synthetic Pathways
Caption: Method A: Direct Friedel-Crafts Acylation.
Caption: Method B: Two-Step Fries Rearrangement.
Reproducibility and Comparison
As no direct literature precedent for the synthesis of this compound has been identified, a direct comparison of reproducibility is not possible. However, a qualitative comparison based on the nature of the reactions can be made:
-
Method A (Friedel-Crafts Acylation): This method is more direct and involves a single step, which can be advantageous in terms of time and overall yield. However, Friedel-Crafts acylations of phenols can sometimes be challenging to control, with the potential for O-acylation as a competing reaction and the formation of isomeric products. The strongly activating nature of the hydroxyl group may also lead to di-acylation or other side reactions. The choice of solvent and reaction temperature will be critical in directing the regioselectivity and minimizing byproducts.
-
Method B (Fries Rearrangement): This two-step process offers a potentially more controlled approach. The initial O-acylation is typically a high-yielding and clean reaction. The subsequent Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones.[1][3] A key advantage is the ability to influence the ortho/para product ratio by adjusting the reaction temperature.[1][2] However, the rearrangement often requires harsh conditions and can produce a mixture of isomers that necessitates careful purification. The overall yield will be dependent on the efficiency of both steps.
Both proposed methods present viable pathways to the target compound. For initial exploratory synthesis, the Fries Rearrangement (Method B) may offer a higher degree of control over the final product distribution, albeit at the cost of an additional step. The Friedel-Crafts Acylation (Method A) , if optimized, could provide a more efficient, one-pot synthesis. The choice of method will ultimately depend on the specific requirements of the researcher, including desired purity, available resources, and scalability. Empirical validation and optimization of either route are necessary to establish a robust and reproducible protocol.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a compound that requires careful management due to its chemical properties as an aromatic ketone and a phenolic derivative. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as hazardous. Based on the properties of similar phenolic and aromatic ketone compounds, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Engineering Controls : All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1] An eyewash station and safety shower must be readily accessible.[1]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection : A fully buttoned lab coat. For potential splashes, a butyl rubber or neoprene apron should be worn.[1]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
-
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed as hazardous chemical waste.[1][2] Under no circumstances should this chemical or its residues be disposed of down the drain.[3][4]
1. Waste Segregation and Collection:
-
Solid Waste :
-
Collect pure compound, contaminated spatulas, and weighing papers in a designated, properly labeled, and sealed hazardous waste container.
-
This container should be made of a material compatible with the chemical.
-
-
Liquid Waste :
-
Aqueous solutions containing the compound should be collected in a sealed, shatter-proof container clearly labeled as "Hazardous Waste" with the full chemical name.[2]
-
Organic solvent solutions containing the compound should be collected in a separate, compatible, and labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
-
Contaminated Labware and PPE :
-
Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the compound must be collected in a separate, sealable, and puncture-proof container.[3] This container must also be labeled as hazardous waste.
-
2. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure : Evacuate all non-essential personnel from the immediate area and restrict access.[5]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb : For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[4][5] Do not use combustible materials.
-
Collect : Carefully collect the absorbed material and any solid spill using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.
3. Final Disposal:
-
Labeling : All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage : Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[6] The primary and recommended method for the final disposal of phenolic compounds is incineration at a licensed facility.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key disposal parameters.
| Waste Type | Container Type | Disposal Method | Key Precautions |
| Solid Compound & Contaminated Solids | Sealed, labeled, compatible container | Collection for incineration by a licensed waste disposal service.[2][4] | Avoid generating dust. Use non-sparking tools. |
| Aqueous Solutions | Sealed, shatter-proof, labeled container | Collection for treatment/incineration by a licensed waste disposal service. | Do not mix with other waste streams unless compatible. |
| Organic Solvent Solutions | Sealed, compatible solvent waste container | Collection for solvent recycling or incineration. | Segregate halogenated and non-halogenated solvents as per institutional guidelines. |
| Contaminated Disposables (Gloves, etc.) | Puncture-proof, sealable, labeled bag/bin | Collection for incineration.[2] | Ensure the container is securely sealed to prevent exposure. |
| Spill Cleanup Material | Sealed, labeled, compatible container | Collection for incineration by a licensed waste disposal service.[4][5] | Use inert absorbent material. Ensure proper decontamination of the spill area. |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. researchgate.net [researchgate.net]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. nj.gov [nj.gov]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
